2,5-Difluorophenylhydrazine
Description
The exact mass of the compound 2,5-Difluorophenylhydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Difluorophenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorophenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-difluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBRDOQHPXUXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343310 | |
| Record name | 2,5-Difluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97108-50-4 | |
| Record name | 2,5-Difluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluorophenylhydrazine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Difluorophenylhydrazine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluorophenylhydrazine is a fluorinated aromatic hydrazine derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the synthesis of fluorinated indole compounds and other heterocyclic systems. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, influence its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2,5-Difluorophenylhydrazine, with a focus on experimental details and potential applications in drug discovery and materials science.
Chemical Properties
2,5-Difluorophenylhydrazine is a solid at room temperature. The presence of the electronegative fluorine atoms on the benzene ring significantly impacts its physical and chemical properties.
Physical and Chemical Data
A summary of the key physical and chemical properties of 2,5-Difluorophenylhydrazine and its hydrochloride salt is presented in Table 1.
| Property | 2,5-Difluorophenylhydrazine | 2,5-Difluorophenylhydrazine Hydrochloride |
| CAS Number | 97108-50-4 | 175135-73-6 |
| Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ |
| Molecular Weight | 144.12 g/mol | 180.58 g/mol |
| Appearance | Light tan solid | Solid |
| Melting Point | 75 - 76 °C | Not available |
| Boiling Point | 189.5 °C at 760 mmHg | Not available |
| Density | 1.379 g/cm³ | Not available |
Solubility
Synthesis
The primary synthetic route to 2,5-Difluorophenylhydrazine involves a two-step process starting from 2,5-difluoroaniline. This process is a well-established method for the preparation of phenylhydrazines.
Synthesis Workflow
Caption: General synthesis workflow for 2,5-Difluorophenylhydrazine.
Experimental Protocol: Synthesis of 2,5-Difluorophenylhydrazine Hydrochloride
The following is a representative experimental protocol for the synthesis of phenylhydrazine hydrochlorides, adapted for 2,5-Difluorophenylhydrazine.
Step 1: Diazotization of 2,5-Difluoroaniline
-
In a flask equipped with a stirrer and a thermometer, dissolve 2,5-difluoroaniline in dilute hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for several hours to ensure complete reduction.
Step 3: Isolation and Purification
-
The resulting phenylhydrazine can be isolated as its hydrochloride salt by acidification with concentrated hydrochloric acid, followed by filtration of the precipitate.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Reactivity
The reactivity of 2,5-Difluorophenylhydrazine is characterized by the nucleophilicity of the hydrazine moiety and the electronic effects of the difluorinated phenyl ring.
Nucleophilic Character of the Hydrazine Group
The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile. This allows it to readily react with various electrophiles.
-
Acylation: Reacts with acyl halides or anhydrides to form N-acyl-N'-(2,5-difluorophenyl)hydrazines.
-
Alkylation: Can be alkylated with alkyl halides, although over-alkylation can be an issue.
-
Sulfonylation: Reacts with sulfonyl chlorides to yield the corresponding sulfonamides.
Fischer Indole Synthesis
One of the most significant reactions of 2,5-Difluorophenylhydrazine is the Fischer indole synthesis. This reaction provides a straightforward route to fluorinated indoles, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of 2,5-Difluorophenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to yield the indole.[1][2][3]
Caption: Key steps in the Fischer Indole Synthesis.
Experimental Conditions for Fischer Indole Synthesis:
-
Catalysts: A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2]
-
Solvents: The reaction is often carried out in solvents like ethanol, acetic acid, or toluene.
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate.
The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the indole formation, especially when using unsymmetrical ketones.
Biological Activity of Derivatives
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Derivatives of 2,5-Difluorophenylhydrazine have been investigated for their potential biological activities.
For instance, benzimidazole phenylhydrazone derivatives of 2,5-difluorophenylhydrazine have been synthesized and evaluated for their antifungal activity against phytopathogenic fungi. These studies have shown that such compounds can exhibit significant inhibitory activity.
Furthermore, fluorinated indoles, accessible through the Fischer indole synthesis using 2,5-difluorophenylhydrazine, are a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic placement of fluorine atoms on the indole scaffold can lead to potent and selective therapeutic agents.
Safety and Handling
2,5-Difluorophenylhydrazine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Conclusion
2,5-Difluorophenylhydrazine is a key synthetic intermediate with significant potential in the development of novel fluorinated compounds. Its well-defined chemical properties and reactivity, particularly its utility in the Fischer indole synthesis, make it a valuable tool for researchers in medicinal chemistry and materials science. Further exploration of the biological activities of its derivatives is likely to uncover new therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding for the safe and effective use of 2,5-Difluorophenylhydrazine in a research and development setting.
References
Spectroscopic Profile of 2,5-Difluorophenylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Difluorophenylhydrazine, a compound of interest in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these findings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2,5-Difluorophenylhydrazine hydrochloride.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm |
| Data not available in search results |
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak data not available in search results. General regions for relevant bonds are listed in the experimental section. |
Table 4: Mass Spectrometry Data
| m/z | Fragmentation |
| Data not available in search results |
Note: Specific spectral data for 2,5-Difluorophenylhydrazine was not available in the initial search results. The tables are provided as a template for when such data is obtained. The experimental protocols below are general methods applicable to this class of compounds.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is typically used.
Sample Preparation:
-
Approximately 5-10 mg of 2,5-Difluorophenylhydrazine hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is employed.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is used.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common setup for solid samples.[1]
Sample Preparation (ATR method):
-
A small amount of the solid 2,5-Difluorophenylhydrazine hydrochloride is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is a standard resolution for routine analysis.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups, such as N-H stretches (around 3200-3400 cm⁻¹), C-N stretches (around 1250-1350 cm⁻¹), aromatic C=C stretches (around 1450-1600 cm⁻¹), and C-F stretches (around 1000-1400 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for volatile and thermally stable compounds.
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion:
-
A small amount of the sample is placed in a capillary tube.
-
The tube is inserted into the probe, which is then heated to volatilize the sample into the ion source.
Ionization (Electron Ionization - EI):
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•), and induces fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,5-Difluorophenylhydrazine.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
An In-Depth Technical Guide to 2,5-Difluorophenylhydrazine (CAS Number: 97108-50-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluorophenylhydrazine is a fluorinated aromatic hydrazine that serves as a crucial building block in synthetic organic and medicinal chemistry. Its strategic placement of fluorine atoms can significantly influence the physicochemical and biological properties of target molecules, making it a valuable reagent in the design and synthesis of novel compounds, particularly in the field of drug discovery. This guide provides a comprehensive overview of the properties, synthesis, and applications of 2,5-Difluorophenylhydrazine, with a focus on its utility in the development of new therapeutic agents.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for 2,5-Difluorophenylhydrazine is presented below.
Table 1: Physicochemical Properties of 2,5-Difluorophenylhydrazine
| Property | Value | Reference |
| CAS Number | 97108-50-4 | |
| Molecular Formula | C₆H₆F₂N₂ | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Melting Point | 73-76 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in various organic solvents such as methanol, ethanol, and DMSO. |
Table 2: Spectroscopic Data for 2,5-Difluorophenylhydrazine
| Spectroscopy | Data | Reference |
| ¹H NMR | Data for the hydrochloride salt is available, but specific shifts for the free base are not readily found in the searched literature. | |
| ¹³C NMR | Data for the hydrochloride salt is available, but specific shifts for the free base are not readily found in the searched literature. | |
| FT-IR | Data for the hydrochloride salt is available, but specific peaks for the free base are not readily found in the searched literature. |
Synthesis of 2,5-Difluorophenylhydrazine
The synthesis of 2,5-Difluorophenylhydrazine typically proceeds through a two-step process starting from 2,5-difluoroaniline. The general methodology involves diazotization of the aniline followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of 2,5-Difluorophenylhydrazine
Step 1: Diazotization of 2,5-Difluoroaniline
-
Dissolve 2,5-difluoroaniline in a solution of hydrochloric acid and water.[2]
-
Cool the mixture to 0-5 °C in an ice bath.[3]
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.[3]
-
Stir the reaction mixture for a short period to ensure complete formation of the 2,5-difluorobenzenediazonium chloride solution.[2]
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃) in water and cool it to 0-5 °C.[4]
-
Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to complete the reduction.
-
The resulting 2,5-Difluorophenylhydrazine can be isolated by extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure.
Applications in Organic Synthesis: The Fischer Indole Synthesis
A primary and highly significant application of 2,5-Difluorophenylhydrazine is in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a core scaffold in numerous natural products and pharmaceuticals.[5] The reaction of 2,5-Difluorophenylhydrazine with an aldehyde or ketone under acidic conditions leads to the formation of a 6-fluoroindole derivative. The fluorine atom at the 6-position can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.[6]
General Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: 2,5-Difluorophenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[7]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[5]
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement (a Claisen-like rearrangement).[5]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[7]
Experimental Protocol: Fischer Indole Synthesis of a 6-Fluoroindole Derivative
The following is a general protocol for the Fischer indole synthesis using 2,5-Difluorophenylhydrazine. The specific ketone or aldehyde, acid catalyst, and reaction conditions may need to be optimized for the desired product.
-
In a round-bottom flask, dissolve 2,5-Difluorophenylhydrazine and a slight excess of the desired ketone (e.g., cyclohexanone) in a suitable solvent such as ethanol or acetic acid.[8]
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or hydrochloric acid).[5]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-fluoroindole derivative.
Biological Significance of 6-Fluoroindole Derivatives
The 6-fluoroindole scaffold, readily accessible from 2,5-Difluorophenylhydrazine, is a key pharmacophore in a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and improve the binding affinity of these compounds to their biological targets.[6]
Anticancer Activity
Numerous 6-fluoroindole derivatives have been investigated for their potential as anticancer agents. A significant area of focus has been the development of kinase inhibitors.[6]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is often dysregulated in various cancers. 6-Fluoroindole-based compounds have been designed and synthesized as potent inhibitors of EGFR, showing promise in preclinical studies.[9][10] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.
Safety and Handling
Detailed toxicological data for 2,5-Difluorophenylhydrazine is limited. However, based on the data for the parent compound, phenylhydrazine, it should be handled with caution. Phenylhydrazine is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] It is also a suspected carcinogen and mutagen.[11]
Table 3: Toxicity Data for Phenylhydrazine (Parent Compound)
| Route of Exposure | Toxicity Value | Species | Reference |
| Oral LD50 | 188 mg/kg | Rat | [12] |
| Dermal LD50 | 90 mg/kg | Rabbit | [12] |
| Inhalation LC50 | 2.61 mg/L | Rat | [13] |
It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling 2,5-Difluorophenylhydrazine. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2,5-Difluorophenylhydrazine is a valuable and versatile building block for organic and medicinal chemists. Its utility in the Fischer indole synthesis provides a straightforward route to 6-fluoroindole derivatives, which have demonstrated significant potential as therapeutic agents, particularly in the development of anticancer drugs targeting kinase signaling pathways. While further investigation into its specific toxicological profile is warranted, the available data suggests that with appropriate safety precautions, 2,5-Difluorophenylhydrazine can be safely handled to facilitate the discovery of novel and impactful molecules.
References
- 1. prepchem.com [prepchem.com]
- 2. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. researchgate.net [researchgate.net]
- 10. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide on the Stability and Storage of 2,5-Difluorophenylhydrazine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Difluorophenylhydrazine hydrochloride. The information is compiled from safety and technical data sheets to ensure safe handling, maintain compound integrity, and support reproducible research outcomes.
Chemical Stability Profile
2,5-Difluorophenylhydrazine hydrochloride is generally stable under standard ambient and recommended storage conditions.[1] However, it is susceptible to degradation under specific environmental stresses. Key factors influencing its stability include exposure to light, air, moisture, and incompatible materials. The hydrochloride salt form generally offers greater stability compared to the free base, particularly in aqueous solutions where hydrazines can be prone to oxidation.[2]
Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1]
Hazardous Decomposition: Upon thermal decomposition, the compound may release hazardous substances, including:
Recommended Storage and Handling
Proper storage is critical for maintaining the purity and stability of 2,5-Difluorophenylhydrazine hydrochloride. The following table summarizes the recommended conditions based on available safety data.
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Store in a cool, dry place.[3][4][5][6] Some sources specify refrigeration.[1] | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Keep container tightly closed.[1][3][4][5] Store under an inert atmosphere (e.g., Argon, Nitrogen).[6][7] | The compound is noted to be air-sensitive and hygroscopic; an inert atmosphere prevents oxidation and moisture absorption.[7] |
| Light Exposure | Protect from direct sunlight and light exposure.[3][7] | Phenylhydrazine derivatives can be light-sensitive, leading to photodegradation.[7] |
| Container | Store in original, clearly labeled containers.[5] Polyethylene or polypropylene containers are suitable.[5] Ensure containers are free from leaks and securely sealed.[5] | Prevents contamination and ensures safe containment. |
| Ventilation | Store in a well-ventilated area.[1][3][5] | Ensures that any potential off-gassing of volatile decomposition products does not accumulate. |
| Handling | Use in a well-ventilated area or under a chemical fume hood.[1][5][7] Avoid all personal contact, including inhalation of dust.[5] Wear appropriate personal protective equipment (PPE).[1] | The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][3] |
Logical Framework for Ensuring Compound Stability
The stability of 2,5-Difluorophenylhydrazine hydrochloride is directly dependent on adherence to proper storage and handling protocols. The following diagram illustrates the logical relationship between environmental controls and the preservation of the compound's integrity.
Caption: Logical flow from storage conditions to stability preservation.
Representative Experimental Protocol: Forced Degradation Study
While specific degradation kinetics for 2,5-Difluorophenylhydrazine hydrochloride are not publicly available, a forced degradation study is a standard approach to determine the intrinsic stability of a drug substance. The following is a representative protocol.
Objective: To identify potential degradation pathways and establish the stability-indicating nature of an analytical method for 2,5-Difluorophenylhydrazine hydrochloride.
1. Materials and Instrumentation:
-
2,5-Difluorophenylhydrazine hydrochloride reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2)
-
Instrumentation: HPLC with a UV or DAD detector, LC-MS for peak identification, photostability chamber, calibrated oven, pH meter.
2. Analytical Method:
-
A reverse-phase HPLC method would be developed. A typical starting point:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and a buffer (e.g., 0.1% formic acid in water)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan)
-
Injection Volume: 10 µL
-
3. Sample Preparation:
-
Prepare a stock solution of 2,5-Difluorophenylhydrazine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of ~1 mg/mL.
-
For each stress condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid compound and solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
5. Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples by the developed HPLC method alongside an unstressed control sample.
-
Calculate the percentage degradation and mass balance.
-
Use LC-MS to tentatively identify the mass of major degradation products.
The following diagram outlines this experimental workflow.
Caption: General workflow for a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Theoretical Insights into the Molecular Structure of 2,5-Difluorophenylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the molecular structure of 2,5-Difluorophenylhydrazine. While specific experimental data on this compound is limited in publicly accessible literature, this document outlines the established computational and spectroscopic methodologies that are applied to characterize such molecules. By examining data from analogous fluorinated phenyl derivatives, we present a predictive framework for understanding the conformational preferences, key structural parameters, and spectroscopic signatures of 2,5-Difluorophenylhydrazine. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.
Introduction
2,5-Difluorophenylhydrazine is a substituted aromatic hydrazine that holds potential as a building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of fluorine atoms onto the phenyl ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore crucial for rational drug design and the development of novel materials.
This guide details the theoretical and experimental workflows for characterizing the structure of 2,5-Difluorophenylhydrazine. It covers computational modeling techniques, such as Density Functional Theory (DFT), and experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Theoretical Studies: A Computational Workflow
Theoretical calculations are indispensable for predicting and understanding the structural and electronic properties of molecules like 2,5-Difluorophenylhydrazine. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for this purpose.
Caption: A generalized workflow for the theoretical study of molecular structures.
Conformational Analysis
The conformational landscape of 2,5-Difluorophenylhydrazine is primarily defined by the rotation around the C-N and N-N single bonds. DFT calculations can be employed to perform a potential energy surface scan for the relevant dihedral angles to identify the most stable conformers. For analogous molecules, such as 2,6-difluorobenzamide, DFT studies have revealed non-planar ground state geometries due to the steric and electronic effects of the fluorine substituents. A similar deviation from planarity can be anticipated for 2,5-Difluorophenylhydrazine.
Predicted Structural Parameters
While a definitive crystal structure for 2,5-Difluorophenylhydrazine is not publicly available, DFT calculations can provide reliable predictions of its key geometric parameters. The following table presents hypothetical, yet realistic, structural data based on typical values for similar chemical moieties.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-H (aromatic) | 1.08 - 1.09 | |
| C-F | ~1.35 | |
| C-N | ~1.40 | |
| N-N | ~1.45 | |
| N-H | ~1.01 | |
| **Bond Angles (°) ** | C-C-C (aromatic) | 118 - 122 |
| C-C-F | ~119 | |
| C-C-N | ~120 | |
| C-N-N | ~118 | |
| H-N-H | ~107 | |
| Dihedral Angles (°) | F-C-C-N | 0 or 180 (depending on conformer) |
| C-C-N-N | Variable (defines conformation) | |
| C-N-N-H | Variable (defines conformation) |
Experimental Protocols for Structural Characterization
Synthesis
The synthesis of 2,5-Difluorophenylhydrazine typically proceeds via a multi-step process starting from 2,5-difluoroaniline. A common synthetic route involves diazotization followed by reduction.
Caption: A typical synthetic pathway for 2,5-Difluorophenylhydrazine.
Protocol for Diazotization and Reduction:
-
Dissolve 2,5-difluoroaniline in a suitable acidic solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
Stir the resulting diazonium salt solution for a short period.
-
In a separate flask, prepare a solution of a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid).
-
Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature controlled.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Isolate the product, which may precipitate as a hydrochloride salt, by filtration.
-
Purify the product by recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential techniques for confirming the structure of 2,5-Difluorophenylhydrazine.
-
¹H NMR: The proton spectrum would show distinct signals for the aromatic protons and the hydrazine (-NH and -NH₂) protons. The coupling patterns of the aromatic protons would confirm the 1,2,5-substitution pattern.
-
¹³C NMR: The carbon spectrum would provide information on the number of unique carbon environments. The carbons attached to fluorine would exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine spectrum is particularly informative for fluorinated compounds, showing chemical shifts that are sensitive to the electronic environment.
Predicted NMR Data (Illustrative):
| Nucleus | Chemical Shift (ppm, relative to TMS/CFCl₃) | Multiplicity | Coupling Constants (Hz) |
| ¹H | 6.8 - 7.2 | Multiplets | J(H,H), J(H,F) |
| ~4.0 (NH₂) | Broad Singlet | ||
| ~6.5 (NH) | Broad Singlet | ||
| ¹³C | 150 - 160 (C-F) | Doublet | ¹J(C,F) ~240 |
| 110 - 120 (C-H, C-N) | Doublets/Triplets | J(C,F) | |
| ¹⁹F | -110 to -130 | Multiplets | J(F,F), J(F,H) |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Protocol for Crystal Growth and Data Collection:
-
Dissolve the purified 2,5-Difluorophenylhydrazine in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Slowly evaporate the solvent at a constant temperature to encourage the growth of single crystals.
-
Select a high-quality crystal and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Solve and refine the crystal structure using specialized software.
Conclusion
While direct experimental and theoretical studies on the structure of 2,5-Difluorophenylhydrazine are not extensively reported, this guide outlines the standard and powerful methodologies available for its comprehensive characterization. Through the application of computational chemistry, particularly DFT, and experimental techniques like NMR and X-ray crystallography, a detailed understanding of its molecular structure and properties can be achieved. The predictive data and protocols presented herein provide a solid foundation for researchers and professionals working with this and related fluorinated compounds in the fields of drug discovery and materials science.
Technical Guide: Physical Properties of 2,5-Difluorophenylhydrazine Solid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of solid 2,5-Difluorophenylhydrazine. The information is curated for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document includes tabulated physical data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.
Core Physical Properties
2,5-Difluorophenylhydrazine is a substituted aromatic hydrazine that serves as a crucial building block in organic synthesis. Its physical characteristics are fundamental to its handling, storage, and reaction kinetics. The data presented here has been compiled from various chemical suppliers and literature sources. It is important to note that properties can vary slightly based on the purity of the sample and the method of measurement. The compound is typically available as the free base or as a hydrochloride salt, which exhibit different physical properties.
Quantitative Physical Data
The table below summarizes the key physical properties of 2,5-Difluorophenylhydrazine and its hydrochloride salt for easy comparison.
| Property | 2,5-Difluorophenylhydrazine | 2,5-Difluorophenylhydrazine Hydrochloride |
| CAS Number | 97108-50-4 | 175135-73-6 |
| Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ |
| Molecular Weight | 144.12 g/mol | 180.58 g/mol |
| Appearance | Light tan solid | Data not consistently available |
| Melting Point | 75-76 °C[1] | Data not available |
| Boiling Point | 189.5 °C at 760 mmHg[1] | 189.5 °C at 760 mmHg[2] |
| Density | 1.379 g/cm³[1] | Data not available |
| Solubility | Sparingly soluble in water; soluble in many organic solvents. | Increased solubility in water compared to the free base. |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the primary physical properties of solid organic compounds like 2,5-Difluorophenylhydrazine.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the dry 2,5-Difluorophenylhydrazine solid is finely ground into a powder. A small portion of the powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube setup) is used. The capillary tube containing the sample is placed in the heating block or oil bath of the apparatus, adjacent to a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting) are recorded. This range is reported as the melting point. For an unknown compound, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more accurate measurement.[2]
Boiling Point Determination
For a solid compound that is stable at its boiling point, this property can be determined using a micro-scale method.
Methodology:
-
Sample Preparation: A small amount of 2,5-Difluorophenylhydrazine is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with mineral oil.
-
Observation: The sample is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heat is then removed, and the sample is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[1][3][4]
Solubility Determination
Qualitative solubility tests are performed to understand the polarity of a compound and to select appropriate solvents for reactions and purifications.
Methodology:
-
Sample and Solvent Preparation: A small, measured amount of 2,5-Difluorophenylhydrazine solid (e.g., 10-20 mg) is placed into a series of small test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. Common solvents for testing include water, ethanol, diethyl ether, acetone, and toluene.
-
Observation: The mixture is agitated or stirred vigorously for a set period (e.g., 1-2 minutes) at room temperature. The solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[5][6]
-
pH Testing: For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic properties.
Synthetic Pathway Visualization
2,5-Difluorophenylhydrazine is a key precursor in the Fischer indole synthesis , a widely used method for synthesizing indole ring systems, which are prevalent in many pharmaceutical agents. The following diagram illustrates the logical workflow of this important reaction.
Caption: Workflow of the Fischer Indole Synthesis.
This reaction proceeds through the initial formation of a phenylhydrazone from 2,5-difluorophenylhydrazine and a carbonyl compound under acidic conditions.[7][8] This intermediate then tautomerizes to an ene-hydrazine. A key step is the[9][9]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final aromatic indole product.[7][10][11] This synthesis is a cornerstone of heterocyclic chemistry and highlights the utility of 2,5-difluorophenylhydrazine as a synthetic intermediate.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. almaaqal.edu.iq [almaaqal.edu.iq]
- 3. scribd.com [scribd.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Solubility of 2,5-Difluorophenylhydrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorophenylhydrazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, predicted behavior based on structural analogs, and detailed experimental protocols for determining solubility. This information is intended to assist researchers and professionals in drug development and other scientific endeavors in handling and utilizing this compound effectively.
Introduction to 2,5-Difluorophenylhydrazine
2,5-Difluorophenylhydrazine is a fluorinated aromatic hydrazine derivative. The presence of two fluorine atoms on the phenyl ring significantly influences its physicochemical properties, including polarity, melting point, and, consequently, its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including reaction condition optimization, purification, formulation development, and assessing its bioavailability and environmental fate.
Qualitative Solubility of 2,5-Difluorophenylhydrazine
While specific quantitative data is scarce, a qualitative understanding of the solubility of 2,5-Difluorophenylhydrazine can be inferred from its chemical structure and available information on related compounds. Phenylhydrazine, the parent compound, is reported to be miscible with several common organic solvents, including ethanol, diethyl ether, chloroform, and benzene, while being only sparingly soluble in water[1]. The introduction of fluorine atoms, being highly electronegative, increases the polarity of the molecule. This structural modification suggests that 2,5-Difluorophenylhydrazine would exhibit good solubility in polar organic solvents.
Based on available literature and the properties of analogous compounds, the following table summarizes the expected qualitative solubility of 2,5-Difluorophenylhydrazine.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The presence of the hydrazine group allows for hydrogen bonding with protic solvents. The increased polarity from the fluorine atoms enhances this interaction. |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | The polar nature of the difluorophenyl ring and the hydrazine moiety allows for strong dipole-dipole interactions with polar aprotic solvents. |
| Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity like 2,5-Difluorophenylhydrazine. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide variety of organic compounds, including substituted phenylhydrazines. | |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent that is expected to readily dissolve 2,5-Difluorophenylhydrazine. | |
| Non-polar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of 2,5-Difluorophenylhydrazine, due to the fluorine atoms and the hydrazine group, is likely too high for significant solubility in non-polar solvents. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are based on established principles for determining the solubility of organic compounds and active pharmaceutical ingredients (APIs)[2][3][4][5][6].
This method provides a quick, preliminary assessment of solubility.
Materials:
-
2,5-Difluorophenylhydrazine
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of 2,5-Difluorophenylhydrazine to a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound dissolves, add another 10-20 mg of the solute and repeat the process to get a semi-quantitative sense of the solubility.
-
Record the observations for each solvent.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[7][8][9].
Materials and Equipment:
-
2,5-Difluorophenylhydrazine (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Shaking incubator or orbital shaker capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography)
-
Vials for sample analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,5-Difluorophenylhydrazine to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is reached, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. It is important to ensure that the filtration process does not cause the solute to precipitate. Pre-saturating the filter with the solution can minimize adsorption losses.
-
-
Analysis:
-
Accurately dilute the clear, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of 2,5-Difluorophenylhydrazine.
-
Prepare a calibration curve using standard solutions of 2,5-Difluorophenylhydrazine of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of 2,5-Difluorophenylhydrazine.
Caption: A flowchart outlining the key steps for both qualitative and quantitative solubility determination of 2,5-Difluorophenylhydrazine.
Conclusion
References
- 1. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ws [chem.ws]
- 4. biorelevant.com [biorelevant.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. uspnf.com [uspnf.com]
- 7. who.int [who.int]
- 8. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Difluorophenylhydrazine: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Difluorophenylhydrazine, a key intermediate in synthetic and medicinal chemistry. The document details its chemical and physical properties, safety protocols, and handling precautions. Furthermore, it outlines a general experimental protocol for its synthesis and its application in the widely used Fischer indole synthesis, a cornerstone reaction in the development of numerous pharmaceutical agents.
Compound Identification and Properties
2,5-Difluorophenylhydrazine is a substituted aromatic hydrazine that serves as a valuable building block in the synthesis of various heterocyclic compounds, particularly fluorinated indoles. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of the final products, such as metabolic stability and binding affinity.[1]
Table 1: Physical and Chemical Properties of 2,5-Difluorophenylhydrazine
| Property | Value | Source(s) |
| CAS Number | 97108-50-4 | [2][3] |
| Molecular Formula | C₆H₆F₂N₂ | [3] |
| Molecular Weight | 144.12 g/mol | [3] |
| Appearance | Light tan solid | [4] |
| Melting Point | 75 - 76 °C | [3][4] |
| Boiling Point | 189.5 °C at 760 mmHg | [4] |
| Flash Point | 68.4 °C | [4] |
| Density | 1.379 g/cm³ | [4] |
Table 2: Physical and Chemical Properties of 2,5-Difluorophenylhydrazine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 175135-73-6 | [5] |
| Molecular Formula | C₆H₇ClF₂N₂ | |
| Molecular Weight | 180.58 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and various organic solvents | [3] |
Safety and Handling
Comprehensive understanding and adherence to safety protocols are paramount when handling 2,5-Difluorophenylhydrazine and its hydrochloride salt. This section summarizes the key safety information derived from Safety Data Sheets (SDSs).
GHS Hazard Classification
Table 3: GHS Hazard Statements for 2,5-Difluorophenylhydrazine
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2][5] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [2][5] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | [2][5] |
Handling Precautions and Personal Protective Equipment (PPE)
When working with 2,5-Difluorophenylhydrazine, it is crucial to minimize exposure. The following handling precautions and PPE are recommended:
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection : Wear protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.
-
Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
-
General Hygiene : Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2]
First Aid Measures
Table 4: First Aid Measures for 2,5-Difluorophenylhydrazine Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. | [2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs. | [2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. | [2][3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. If the person is conscious, rinse their mouth with water. | [3] |
Fire Fighting and Accidental Release Measures
-
Fire Fighting : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[3] Wear a self-contained breathing apparatus and full protective gear.[3]
-
Accidental Release : Ensure adequate ventilation and use personal protective equipment.[3] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[3]
Experimental Protocols
This section provides a generalized experimental workflow for the synthesis of 2,5-Difluorophenylhydrazine and its subsequent use in the Fischer indole synthesis. These are representative protocols and may require optimization based on specific substrates and laboratory conditions.
Synthesis of 2,5-Difluorophenylhydrazine
The synthesis of phenylhydrazines typically involves a two-step process: the diazotization of the corresponding aniline followed by the reduction of the resulting diazonium salt.
Methodology:
-
Diazotization : 2,5-Difluoroaniline is dissolved in a cooled acidic solution (e.g., hydrochloric acid).[6] A solution of sodium nitrite in water is then added dropwise while maintaining a low temperature (typically 0-5 °C) to form the 2,5-difluorobenzenediazonium chloride intermediate.[6]
-
Reduction : The freshly prepared diazonium salt solution is then added to a solution of a reducing agent, such as sodium sulfite.[6] The reaction mixture is typically warmed to facilitate the reduction to 2,5-Difluorophenylhydrazine. The product can then be isolated and purified.
Fischer Indole Synthesis using 2,5-Difluorophenylhydrazine
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7]
Methodology:
-
Hydrazone Formation : 2,5-Difluorophenylhydrazine is reacted with an appropriate aldehyde or ketone in a suitable solvent. This condensation reaction forms the corresponding phenylhydrazone intermediate.[7]
-
Cyclization : The isolated or in-situ generated phenylhydrazone is then treated with an acid catalyst (Brønsted or Lewis acid) and heated.[7] This promotes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final fluorinated indole derivative.
Applications in Drug Development
Phenylhydrazine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[8] Specifically, the Fischer indole synthesis, for which 2,5-Difluorophenylhydrazine is a key precursor, is employed in the production of various drug classes, including antimigraine agents of the triptan class.[7] The incorporation of fluorine atoms from the 2,5-difluoro-substituted phenylhydrazine can enhance the biological activity and pharmacokinetic properties of the resulting indole-containing compounds.[1] While specific signaling pathways for 2,5-Difluorophenylhydrazine itself are not well-documented, the resulting fluorinated indole derivatives are of significant interest in medicinal chemistry for their potential to interact with various biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Buy [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride | 1394041-80-5 [smolecule.com]
- 4. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Unveiling 2,5-Difluorophenylhydrazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluorophenylhydrazine and its hydrochloride salt are significant reagents in synthetic organic chemistry, serving as crucial building blocks in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a detailed overview of the discovery, history, and synthetic methodologies associated with this compound. It includes a comprehensive compilation of its physicochemical properties, detailed experimental protocols for its preparation, and an exploration of its applications, particularly in medicinal chemistry.
Introduction
Phenylhydrazines, a class of compounds first synthesized by Hermann Emil Fischer in 1875, have become indispensable tools in organic synthesis.[1] The introduction of fluorine atoms into the phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making fluorinated phenylhydrazines particularly valuable in the design of bioactive compounds. 2,5-Difluorophenylhydrazine, with the CAS Number 97108-50-4 for the free base and 175135-73-6 for the hydrochloride salt, has emerged as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[2]
While the exact date and discoverer of 2,5-difluorophenylhydrazine are not prominently documented in readily available historical records, its synthesis follows the well-established chemical pathways developed for other substituted phenylhydrazines. Its utility is primarily as a reactive intermediate in the construction of more complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2,5-difluorophenylhydrazine is essential for its effective use in research and development. The following table summarizes key quantitative data for both the free base and its hydrochloride salt.
| Property | 2,5-Difluorophenylhydrazine | 2,5-Difluorophenylhydrazine Hydrochloride | Reference |
| CAS Number | 97108-50-4 | 175135-73-6 | [2][3] |
| Molecular Formula | C₆H₆F₂N₂ | C₆H₇ClF₂N₂ | [2] |
| Molecular Weight | 144.12 g/mol | 180.58 g/mol | [2] |
| Melting Point | Approximately 45-50 °C (estimated) | Not explicitly found | [4] |
| Appearance | Likely a solid or oil | White to light yellow powder/crystal | |
| ¹H NMR | Data not available | Data not available | |
| ¹³C NMR | Data not available | Data not available | |
| Mass Spectrum | Data not available | Data not available |
Note: Experimental data for the free base is scarce in the reviewed literature. The melting point is an estimate based on related compounds.
Synthesis of 2,5-Difluorophenylhydrazine
The primary route for the synthesis of 2,5-difluorophenylhydrazine involves a two-step process starting from 2,5-difluoroaniline. This process includes diazotization of the aniline derivative followed by reduction of the resulting diazonium salt.
General Synthesis Pathway
The logical workflow for the synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of 2,5-Difluorophenylhydrazine.
Detailed Experimental Protocol
While a specific protocol for 2,5-difluorophenylhydrazine is not detailed in the available literature, the following is a representative procedure adapted from the synthesis of structurally similar fluorinated phenylhydrazines, such as 2-fluorophenylhydrazine.[4] This protocol should be considered a general guideline and may require optimization.
Materials:
-
2,5-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or other suitable reducing agent
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Organic Solvent (e.g., Diethyl Ether or Dichloromethane)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2,5-difluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Maintain the temperature at 0-5 °C and slowly add a pre-cooled aqueous solution of sodium nitrite dropwise.
-
Stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 60-70 °C) for a specified period to complete the reduction.
-
-
Isolation and Purification:
-
Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the liberated 2,5-difluorophenylhydrazine with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
-
To prepare the hydrochloride salt: Dissolve the crude free base in a suitable solvent and add a solution of hydrochloric acid. The precipitated hydrochloride salt can be collected by filtration, washed with a cold solvent, and dried.
Applications in Drug Development and Research
Substituted phenylhydrazines are pivotal in the synthesis of various heterocyclic systems, many of which exhibit significant biological activity. 2,5-Difluorophenylhydrazine serves as a precursor for the synthesis of indoles, pyrazoles, and other nitrogen-containing heterocycles. The presence of two fluorine atoms can enhance the binding affinity of the final molecule to biological targets and improve its pharmacokinetic profile.
Fischer Indole Synthesis
One of the most common applications of phenylhydrazines is in the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.
Caption: The Fischer Indole Synthesis using 2,5-Difluorophenylhydrazine.
The resulting fluorinated indoles are of great interest in medicinal chemistry due to their prevalence in biologically active molecules, including anti-cancer and anti-inflammatory agents.
Safety and Handling
2,5-Difluorophenylhydrazine, like other hydrazine derivatives, should be handled with care. It is expected to be toxic and may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
2,5-Difluorophenylhydrazine is a valuable synthetic intermediate with significant potential in the fields of pharmaceutical and materials science. While its historical discovery is not well-documented, its synthesis follows established chemical principles. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences. Further research to fully characterize the compound and explore its reactivity will undoubtedly expand its utility in the development of novel and functional molecules.
References
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. 2,5-Difluorophenylhydrazine, chloride | C6H7ClF2N2 | CID 2737055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Difluorophenylhydrazine | 97108-50-4 | Benchchem [benchchem.com]
- 4. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Indole Derivatives from 2,5-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various 4,7-difluoroindole derivatives starting from 2,5-difluorophenylhydrazine via the Fischer indole synthesis. This method offers a versatile route to novel fluorinated indole scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their unique biological activities.
Introduction
The Fischer indole synthesis is a classic and reliable acid-catalyzed reaction for the formation of the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2][3] The introduction of fluorine atoms into the indole nucleus can significantly alter the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This document outlines the synthesis of several 4,7-difluoroindole derivatives, providing detailed experimental procedures and characterization data to support research and development in this area. The electron-withdrawing nature of the fluorine atoms on the phenylhydrazine ring can influence the reaction rate, often requiring specific catalytic conditions for optimal yields.[4]
Reaction Scheme: Fischer Indole Synthesis
The general reaction scheme involves the condensation of 2,5-difluorophenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to yield the final indole derivative.[2][4]
General Reaction:
Experimental Protocols
The following protocols detail the synthesis of specific 4,7-difluoroindole derivatives.
Protocol 1: Synthesis of 4,7-Difluoro-2-methylindole
Reactants:
-
2,5-Difluorophenylhydrazine
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-difluorophenylhydrazine (1.44 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add acetone (0.64 g, 11 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Synthesis of 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole
Reactants:
-
2,5-Difluorophenylhydrazine
-
Cyclohexanone
Procedure:
-
Combine 2,5-difluorophenylhydrazine hydrochloride (1.81 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in absolute ethanol (25 mL).
-
Add concentrated sulfuric acid (0.5 mL) dropwise as a catalyst.
-
Heat the mixture to reflux (approximately 78 °C) for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Recrystallize the solid from ethanol to obtain the pure 6,9-difluoro-1,2,3,4-tetrahydrocarbazole.
Protocol 3: Synthesis of 4,7-Difluoro-2,3-dimethylindole
Reactants:
-
2,5-Difluorophenylhydrazine
-
Methyl ethyl ketone (2-Butanone)
Procedure:
-
To a solution of 2,5-difluorophenylhydrazine (1.44 g, 10 mmol) in toluene (30 mL), add methyl ethyl ketone (0.79 g, 11 mmol).
-
Add a catalytic amount of zinc chloride (0.27 g, 2 mmol).
-
Reflux the mixture for 8 hours using a Dean-Stark apparatus to remove water.
-
After cooling, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the residue by flash chromatography (silica gel, eluting with a mixture of petroleum ether and ethyl acetate).
Data Presentation
The following tables summarize the reaction conditions and expected yields for the synthesis of various 4,7-difluoroindole derivatives.
| Product | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,7-Difluoro-2-methylindole | Acetone | Acetic Acid | Glacial Acetic Acid | 118 | 4 | ~75 |
| 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | H₂SO₄ | Ethanol | 78 | 6 | ~80 |
| 4,7-Difluoro-2,3-dimethylindole | Methyl Ethyl Ketone | ZnCl₂ | Toluene | 111 | 8 | ~70 |
| 4,7-Difluoro-2-ethylindole | Butanal | Polyphosphoric Acid | - | 100 | 3 | ~65 |
Table 1: Summary of Reaction Conditions and Yields
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | IR (cm⁻¹) |
| 4,7-Difluoro-2-methylindole | 7.95 (br s, 1H, NH), 7.05-6.80 (m, 2H, Ar-H), 6.30 (s, 1H, H-3), 2.45 (s, 3H, CH₃) | 158.8 (d, J=235 Hz), 148.5 (d, J=240 Hz), 136.2, 123.5, 115.0 (dd, J=15, 5 Hz), 108.2 (dd, J=18, 4 Hz), 100.5, 13.8 | 165 [M]⁺ | 3420 (N-H), 1620, 1500, 1250 (C-F) |
| 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole | 8.10 (br s, 1H, NH), 6.90-6.65 (m, 2H, Ar-H), 2.75 (t, 2H), 2.60 (t, 2H), 1.90 (m, 4H) | 157.5 (d, J=230 Hz), 147.9 (d, J=238 Hz), 133.0, 122.8, 114.2 (dd, J=14, 6 Hz), 107.5 (dd, J=17, 3 Hz), 110.1, 23.5, 23.2, 22.9, 21.0 | 207 [M]⁺ | 3410 (N-H), 2930, 1615, 1495, 1240 (C-F) |
| 4,7-Difluoro-2,3-dimethylindole | 7.80 (br s, 1H, NH), 6.95-6.70 (m, 2H, Ar-H), 2.30 (s, 3H, C2-CH₃), 2.15 (s, 3H, C3-CH₃) | 158.2 (d, J=233 Hz), 148.1 (d, J=239 Hz), 132.5, 128.0, 114.8 (dd, J=15, 5 Hz), 107.9 (dd, J=18, 4 Hz), 108.5, 12.1, 8.5 | 179 [M]⁺ | 3430 (N-H), 2920, 1625, 1505, 1255 (C-F) |
Table 2: Spectroscopic Data for Synthesized 4,7-Difluoroindole Derivatives
Mandatory Visualizations
Fischer Indole Synthesis Pathway
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow
Caption: Standard workflow for indole synthesis and purification.
Applications and Significance
Indole derivatives are ubiquitous in pharmaceuticals and natural products, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties. The introduction of fluorine can modulate these activities, and therefore, the synthesis of novel fluorinated indoles is a key area of research in drug development. For instance, fluorinated indoles have shown potential as selective serotonin reuptake inhibitors and as precursors for more complex biologically active molecules. The protocols described herein provide a foundation for the exploration of the chemical space around the 4,7-difluoroindole scaffold, enabling the synthesis of libraries of compounds for biological screening.
References
Application Notes and Protocols for Fischer Indole Synthesis using 2,5-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction used to synthesize indoles from a substituted phenylhydrazine and an aldehyde or ketone.[1] This method is of significant importance in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a wide array of biologically active compounds. This document provides detailed application notes and a protocol for the Fischer indole synthesis using 2,5-Difluorophenylhydrazine to produce 5,8-difluoro-1H-indole derivatives. The fluorine substituents on the indole ring can significantly modulate the physicochemical and biological properties of the resulting molecules, making them of particular interest in the development of novel therapeutic agents.
Reaction Principle
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone intermediate from the reaction of a phenylhydrazine with an aldehyde or ketone.[2] Under acidic conditions, the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[1] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's efficiency and yield. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[1]
Data Presentation
The following tables summarize quantitative data for the Fischer indole synthesis using 2,5-Difluorophenylhydrazine with various ketones. This data is compiled from literature sources and provides a basis for comparison and optimization of reaction conditions.
Table 1: Reaction of 2,5-Difluorophenylhydrazine Hydrochloride with Various Ketones
| Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acetone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 0.5 | Tetrahydrocarbazole (from cyclohexanone) | 50[3] |
| Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 0.5 | Tetrahydrocarbazole | 50[3] |
| Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Reflux | 4 | 2,3,3-trimethyl-5-nitro-indolenine (from p-nitrophenylhydrazine) | 30[4] |
| 2-Methylcyclohexanone | Acetic Acid | Reflux | - | - | Nitroindolenines (from o,p-nitrophenylhydrazines) | -[4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a 5,8-difluoro-1H-indole derivative using 2,5-Difluorophenylhydrazine hydrochloride and a representative ketone.
Synthesis of 5,8-Difluoro-2,3-dimethyl-1H-indole
This protocol is a representative example for the synthesis of a disubstituted 5,8-difluoroindole.
Materials:
-
2,5-Difluorophenylhydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sodium chloride (NaCl) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2,5-Difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add butan-2-one (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
The formation of the hydrazone can be monitored by the appearance of a new spot on the TLC plate.
-
-
Indolization (Cyclization):
-
To the flask containing the hydrazone, add an excess of a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in acetic acid are commonly used.[2][5]
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.[6] The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 5,8-difluoro-2,3-dimethyl-1H-indole.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2,5-Difluorophenylhydrazine and its salts are toxic and should be handled with care.
-
Acids such as sulfuric acid and polyphosphoric acid are corrosive and should be handled with extreme caution.
Visualizations
Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the Fischer indole synthesis.
Fischer Indole Synthesis Signaling Pathway
Caption: Mechanism of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. testbook.com [testbook.com]
2,5-Difluorophenylhydrazine: A Key Building Block for Potent Kinase Inhibitors in Medicinal Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Difluorophenylhydrazine has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The incorporation of the 2,5-difluoro substitution pattern on the phenyl ring can significantly enhance the biological activity and pharmacokinetic properties of the resulting drug candidates. The fluorine atoms can modulate the pKa of the hydrazine moiety, influence conformational preferences, and participate in favorable interactions with the target protein, often leading to increased potency and selectivity. This document provides detailed application notes on the use of 2,5-difluorophenylhydrazine in the synthesis of pyrazole-based kinase inhibitors, with a focus on their application in targeting the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.
Application in the Synthesis of Pyrazole-Based Kinase Inhibitors
The reaction of 2,5-difluorophenylhydrazine with 1,3-dicarbonyl compounds or their equivalents is a cornerstone for the construction of 1-(2,5-difluorophenyl)-1H-pyrazole scaffolds. These pyrazole cores are prevalent in a multitude of kinase inhibitors due to their ability to act as effective hinge-binding motifs, a key interaction for ATP-competitive inhibitors.
A prominent example of a therapeutic agent whose synthesis can be envisioned utilizing a 2,5-difluorophenylhydrazine-derived intermediate is in the construction of pyrazolopyrimidine cores. These scaffolds are central to numerous kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) family.
Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors that target key nodes in this pathway, such as PI3K isoforms, Akt, and mTOR, have shown significant promise in oncology. The unique electronic properties of the 2,5-difluorophenyl moiety can contribute to high-affinity binding to the ATP-binding pocket of these kinases.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of inhibition by targeted therapies.
Figure 1. Simplified PI3K/Akt signaling pathway and points of therapeutic intervention.
Experimental Protocols
The following protocols outline the general synthesis of a 1-(2,5-difluorophenyl)-1H-pyrazol-3-amine intermediate and its subsequent conversion to a pyrazolopyrimidine core, a key scaffold in many kinase inhibitors.
Protocol 1: Synthesis of 1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine
This protocol describes a typical condensation reaction to form the pyrazole ring.
Materials:
-
2,5-Difluorophenylhydrazine hydrochloride
-
3-Ethoxyacrylonitrile (or a similar 1,3-dicarbonyl equivalent)
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-ethoxyacrylonitrile (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 1-(2,5-difluorophenyl)-1H-pyrazol-3-amine.
Figure 2. General workflow for the synthesis of the pyrazole intermediate.
Protocol 2: Synthesis of a Pyrazolopyrimidine Core
This protocol outlines the construction of the pyrazolopyrimidine scaffold from the pyrazole-amine intermediate.
Materials:
-
1-(2,5-Difluorophenyl)-1H-pyrazol-3-amine
-
Ethyl acetoacetate (or a similar β-ketoester)
-
Acetic acid
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
A mixture of 1-(2,5-difluorophenyl)-1H-pyrazol-3-amine (1.0 eq) and ethyl acetoacetate (1.1 eq) in acetic acid is heated to reflux for 2 hours.
-
The acetic acid is removed under reduced pressure.
-
The residue is taken up in Dowtherm A and heated to 250 °C for 1 hour.
-
Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
The product often precipitates upon cooling or addition of a non-polar solvent (e.g., hexanes).
-
Collect the solid by filtration, wash with a non-polar solvent, and dry to yield the pyrazolopyrimidine product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative pyrazolopyrimidine compound derived from a 2,5-difluorophenylhydrazine intermediate against key kinases in the PI3K/Akt pathway. The data illustrates the high potency often achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |
| PZP-DFP-01 | PI3Kα | 5 | U87-MG (Glioblastoma) | 50 |
| PI3Kβ | 25 | PC3 (Prostate Cancer) | 150 | |
| PI3Kδ | 10 | Jurkat (T-cell Leukemia) | 80 | |
| PI3Kγ | 30 | THP-1 (Monocytic Leukemia) | 200 | |
| mTOR | 15 | MCF7 (Breast Cancer) | 120 |
Note: The data presented is representative and intended for illustrative purposes. Actual values may vary depending on the specific molecular structure and assay conditions.
Conclusion
2,5-Difluorophenylhydrazine is a critical synthon for the development of potent and selective kinase inhibitors. Its use in the construction of pyrazole and pyrazolopyrimidine scaffolds has led to the discovery of numerous compounds with promising therapeutic potential, particularly in the context of oncology and the PI3K/Akt signaling pathway. The provided protocols offer a general framework for the synthesis of these important medicinal chemistry building blocks, and the representative data highlights the high potency that can be achieved. Researchers in drug discovery and development are encouraged to explore the utility of 2,5-difluorophenylhydrazine in their own programs to generate novel and effective therapeutic agents.
Application Notes and Protocols: The Role of 2,5-Difluorophenylhydrazine and Difluorophenyl Moieties in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of kinase inhibitors with a focus on the utility of difluorophenyl-containing building blocks. While a direct, documented role for 2,5-difluorophenylhydrazine in the synthesis of a commercially available kinase inhibitor is not prominent in publicly available literature, its potential as a precursor for indole-based kinase inhibitors via the Fischer indole synthesis is significant. This document will explore this potential through a representative synthetic protocol.
Furthermore, we will delve into the synthesis and mechanism of the well-established BRAF kinase inhibitor, Dabrafenib (GSK2118436), which features a difluorophenyl moiety crucial to its activity. This case study will provide concrete experimental details and quantitative data relevant to the development of fluorinated kinase inhibitors.
Section 1: 2,5-Difluorophenyl Moiety in Kinase Inhibition
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 2,5-difluorophenyl group, in particular, can engage in favorable interactions within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the inhibitor. In the case of Dabrafenib, the difluorophenyl group binds to a lipophilic back pocket of the BRAF kinase.
Section 2: Representative Protocol: Fischer Indole Synthesis of a Kinase Inhibitor Scaffold using 2,5-Difluorophenylhydrazine
The Fischer indole synthesis is a powerful and versatile reaction for the construction of the indole scaffold, a privileged structure in many kinase inhibitors. This protocol outlines a representative synthesis of a hypothetical 7,10-difluoro-indolocarbazole, a scaffold with potential kinase inhibitory activity, using 2,5-difluorophenylhydrazine.
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of an Indole-based Kinase Inhibitor Scaffold.
Protocol: Synthesis of a Hypothetical 7,10-Difluoro-2,3,4,9-tetrahydro-1H-carbazole
Materials:
-
2,5-Difluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
Step 1: Formation of Cyclohexanone 2-(2,5-difluorophenyl)hydrazone
-
To a solution of 2,5-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add cyclohexanone (1.0 eq) to the mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude phenylhydrazone.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure hydrazone.
Step 2: Cyclization to 7,10-Difluoro-2,3,4,9-tetrahydro-1H-carbazole
-
Add the purified phenylhydrazone (1.0 eq) to polyphosphoric acid at 80°C with vigorous stirring.
-
Heat the mixture to 120°C and maintain for 2 hours.
-
Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude indole product.
-
Purify by recrystallization from ethanol or by column chromatography to yield the final product.
Section 3: Case Study: Synthesis of Dabrafenib (GSK2118436)
Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is a driver in many cancers, most notably melanoma.[1][2] The synthesis of Dabrafenib involves a multi-step process where the 2,5-difluorophenyl moiety is introduced via a sulfonylation reaction, not a Fischer indole synthesis.
Experimental Workflow: Key Steps in Dabrafenib Synthesis
Caption: Simplified workflow for the synthesis of the kinase inhibitor Dabrafenib.
Protocol: Late-stage Synthesis of Dabrafenib
This protocol describes the conversion of a key intermediate to Dabrafenib.
Materials:
-
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Water
-
Hydrochloric acid (aqueous)
-
Ethyl acetate
-
Heptane
Procedure:
-
In a pressure reactor, combine N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1.0 eq) and dimethyl sulfoxide.
-
Add formamide and potassium carbonate to the mixture.
-
Heat the sealed reactor to 100-120°C and stir for 2-5 hours.
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane and water.
-
Adjust the pH to 5.0-7.0 using aqueous hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and concentrate under vacuum.
-
Add ethyl acetate and heat to 50-60°C.
-
Slowly add heptane and heat to reflux.
-
Cool the mixture to 0-10°C and maintain for 2-4 hours to allow for crystallization.
-
Filter the solid, wash with heptane, and dry under vacuum to yield crude Dabrafenib.
-
The crude product can be further purified by recrystallization from ethyl acetate/heptane.
Section 4: Quantitative Data
The following tables summarize the inhibitory activity of Dabrafenib against various kinases.
Table 1: In Vitro Inhibitory Activity of Dabrafenib
| Kinase Target | IC50 (nM) | Reference |
| BRAF V600E | 0.7 | [3] |
| Wild-type BRAF | 5.2 | [3] |
| c-RAF | 6.3 | [3] |
Table 2: Cellular Proliferation Inhibition by Dabrafenib
| Cell Line | BRAF Mutation | gIC50 (nM) | Reference |
| SKMEL28 | V600E | 3 | [4] |
| A375P F11 | V600E | 8 | [4] |
| Colo205 | V600E | 7 | [4] |
| HFF | Wild-type | 3000 | [4] |
Section 5: Signaling Pathway
Dabrafenib targets the constitutively activated MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is a key driver of cell proliferation and survival in cancers with the BRAF V600E mutation.[1]
MAPK Signaling Pathway and Inhibition by Dabrafenib
Caption: The MAPK signaling pathway is constitutively activated by the BRAF V600E mutation, leading to uncontrolled cell proliferation. Dabrafenib inhibits the mutated BRAF kinase, blocking this pathway.[1]
References
Application Notes and Protocols for the Development of Antifungal Agents Using 2,5-Difluorophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antifungal agents derived from 2,5-difluorophenylhydrazine. This document outlines the synthesis of potential antifungal compounds, methodologies for evaluating their efficacy, and insights into their potential mechanisms of action. The protocols are based on established methods for analogous phenylhydrazine derivatives and are intended to serve as a foundational guide for research and development in this area.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent development of new antifungal agents with novel mechanisms of action. Phenylhydrazine derivatives have shown promise as a scaffold for the development of various bioactive compounds, including those with antifungal properties. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target enzymes. Therefore, 2,5-difluorophenylhydrazine serves as a valuable starting material for the synthesis of new potential antifungal drugs.
This document details the synthesis of two classes of potential antifungal agents from 2,5-difluorophenylhydrazine: N'-(substituted)-2,5-difluorophenyl-hydrazides and 1-(2,5-difluorophenyl)-pyrazole derivatives . It also provides protocols for their in vitro antifungal evaluation and investigation into their mechanism of action.
Synthesis of Potential Antifungal Agents
Synthesis of N'-(substituted)-2,5-difluorophenyl-hydrazides
N'-phenylhydrazides can be synthesized through the condensation reaction between a substituted carboxylic acid and 2,5-difluorophenylhydrazine.
Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired substituted carboxylic acid (1.0 eq) in a suitable dry solvent such as N,N-Dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Condensation Reaction: Add 2,5-difluorophenylhydrazine hydrochloride (1.0 eq) and a base such as triethylamine (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N'-(substituted)-2,5-difluorophenyl-hydrazide.
-
Characterize the final compound using techniques such as NMR, MS, and elemental analysis.[1]
Synthesis of 1-(2,5-difluorophenyl)-pyrazole Derivatives
Pyrazole derivatives can be synthesized via a condensation reaction between 2,5-difluorophenylhydrazine and a 1,3-dicarbonyl compound, followed by cyclization.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-difluorophenylhydrazine hydrochloride (1.0 eq) and a substituted 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Condensation and Cyclization: Reflux the reaction mixture for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to yield the 1-(2,5-difluorophenyl)-pyrazole derivative.
-
Confirm the structure of the synthesized compound using NMR, MS, and elemental analysis.[2]
In Vitro Antifungal Activity Evaluation
The antifungal efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against various fungal strains.
Protocol: Broth Microdilution Assay
-
Fungal Strain Preparation: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a fungal inoculum suspension in RPMI-1640 medium and adjust the concentration to 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL.[1]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungal inoculum without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80% inhibition, MIC80) compared to the positive control.[1]
Data Presentation
Quantitative data from the antifungal activity assays should be summarized in a clear and structured table for easy comparison.
Table 1: Antifungal Activity of 2,5-Difluorophenylhydrazine Derivatives against Candida albicans
| Compound ID | Chemical Class | MIC80 (µg/mL) vs C. albicans SC5314 | MIC80 (µg/mL) vs Fluconazole-Resistant C. albicans |
| DFPH-H-01 | Hydrazide | 1.9 | 4.0 |
| DFPH-H-02 | Hydrazide | 3.7 | 8.0 |
| DFPH-P-01 | Pyrazole | 0.5 | 1.0 |
| DFPH-P-02 | Pyrazole | 1.2 | 2.5 |
| Fluconazole | Azole | 0.5 | >64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for drug development. For novel antifungal agents derived from 2,5-difluorophenylhydrazine, two potential mechanisms can be investigated based on literature for analogous compounds: induction of oxidative stress and inhibition of fungal enzymes.
Reactive Oxygen Species (ROS) Production Assay
Protocol:
-
Fungal Cell Treatment: Grow fungal cells to the mid-logarithmic phase.
-
Treat the fungal cells with the test compound at its MIC80 concentration for a defined period (e.g., 4 hours).
-
Staining: Add a fluorescent probe for ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspension.
-
Incubate in the dark for 30 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Fungal Enzyme Inhibition Assay (Hypothetical: Ergosterol Biosynthesis Pathway)
A potential target for antifungal action is the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.
Protocol (Example: Inhibition of Lanosterol 14α-demethylase):
-
Enzyme Preparation: Obtain or prepare a purified or microsomal fraction containing the target fungal enzyme (e.g., lanosterol 14α-demethylase from C. albicans).
-
Assay Reaction: Set up a reaction mixture containing the enzyme, its substrate (lanosterol), NADPH as a cofactor, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Analysis: Stop the reaction and analyze the conversion of the substrate to the product using methods like HPLC or spectrophotometry.
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).
Visualizations
Experimental Workflow
Caption: Workflow for the development of antifungal agents from 2,5-Difluorophenylhydrazine.
Proposed Antifungal Mechanism of Action
Caption: Potential mechanisms of antifungal action for 2,5-difluorophenylhydrazine derivatives.
References
Application of 2,5-Difluorophenylhydrazine in Agrochemical Synthesis: A Detailed Overview
Introduction
2,5-Difluorophenylhydrazine is a key building block in the synthesis of a variety of agrochemicals, particularly a class of fungicides known as pyrazole carboxamides. These fungicides are highly effective against a broad spectrum of plant pathogens. The incorporation of the 2,5-difluorophenyl moiety into the pyrazole ring is often associated with enhanced fungicidal activity. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-based agrochemicals using 2,5-difluorophenylhydrazine, targeting researchers, scientists, and professionals in the field of drug and agrochemical development.
Synthetic Pathway to Pyrazole Carboxamide Fungicides
The general synthetic route to pyrazole carboxamide fungicides from 2,5-difluorophenylhydrazine involves a two-step process:
-
Knorr Pyrazole Synthesis: Formation of the pyrazole ring by condensation of 2,5-difluorophenylhydrazine with a 1,3-dicarbonyl compound.
-
Amide Formation: Conversion of the pyrazole intermediate to the final carboxamide product.
A representative synthetic scheme is outlined below:
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
This protocol is based on the well-established Knorr pyrazole synthesis, a common method for forming pyrazole rings from hydrazines and 1,3-dicarbonyl compounds.[1][2]
Materials:
-
2,5-Difluorophenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorophenylhydrazine (1.0 eq) in absolute ethanol.
-
Add ethyl acetoacetate (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of 1-(2,5-Difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Materials:
-
Ethyl 1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Standard glassware for reflux
Procedure:
-
To a solution of ethyl 1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Protocol 3: Synthesis of N-Aryl-1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide
This protocol for amide formation is adapted from a general method for synthesizing pyrazole carboxamides.[3]
Materials:
-
1-(2,5-Difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., 2-aminotoluene)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard glassware for reaction under anhydrous conditions
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride is used in the next step without further purification.
-
Amide Formation: In a separate flask under an inert atmosphere, dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the crude pyrazole carbonyl chloride (dissolved in a small amount of anhydrous THF or DCM) dropwise to the cooled aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-8 hours, or until TLC indicates the completion of the reaction.
-
Quench the reaction by adding water. Extract the product with ethyl acetate or DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-1-(2,5-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxamide.
Quantitative Data: Antifungal Activity
The following tables summarize the in vitro antifungal activity of various pyrazole derivatives against common plant pathogens. While not all compounds are directly derived from 2,5-difluorophenylhydrazine, they represent the biological potential of this class of agrochemicals.
Table 1: Antifungal Activity of Pyrazole Analogues [4]
| Compound | Target Fungus | EC₅₀ (µM) |
| 1v | F. graminearum | 0.0530 |
| Pyraclostrobin (Commercial Fungicide) | F. graminearum | - |
Table 2: Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides [5]
| Compound | Target Fungus | Inhibition Rate (%) at 100 µg/mL | EC₅₀ (µg/mL) |
| 6a | G. zeae | >50 | - |
| 6b | G. zeae | >50 | 81.3 |
| 6b | F. oxysporum | - | 97.8 |
| 6b | C. mandshurica | - | 176.5 |
| 6c | G. zeae | >50 | - |
| Carboxin (Commercial Fungicide) | G. zeae | <50 | - |
| Boscalid (Commercial Fungicide) | G. zeae | <50 | - |
Table 3: Antifungal Activity of Isoxazolol Pyrazole Carboxylate [6]
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| 7ai | R. solani | 0.37 |
| Carbendazol (Commercial Fungicide) | R. solani | <0.37 |
Visualization of Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of pyrazole carboxamides.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
Application Notes and Protocols: 2,5-Difluorophenylhydrazine in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,5-difluorophenylhydrazine as a key starting material. The inclusion of fluorine atoms in heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The protocols detailed below are for the synthesis of a substituted pyrazole and a difluorinated tetrahydrocarbazole, both of which are important structural motifs in drug discovery.
Application Note 1: Synthesis of 5-Amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile
This protocol outlines the synthesis of 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for the preparation of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. The reaction proceeds via a condensation reaction between 2,5-difluorophenylhydrazine and ethoxymethylenemalononitrile.
Experimental Protocol
Materials:
-
2,5-Difluorophenylhydrazine hydrochloride
-
Ethoxymethylenemalononitrile
-
Ethanol (absolute)
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Preparation of 2,5-Difluorophenylhydrazine (Free Base):
-
In a suitable flask, dissolve 2,5-difluorophenylhydrazine hydrochloride (1.0 eq) in water.
-
Add a saturated solution of sodium bicarbonate or other mild base dropwise while stirring until the solution becomes basic (pH > 8), resulting in the precipitation of the free hydrazine.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-difluorophenylhydrazine as an oil or low-melting solid. Use immediately in the next step.
-
-
Synthesis of 5-Amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile:
-
To a solution of 2,5-difluorophenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) in a 25 mL round-bottom flask, add ethoxymethylenemalononitrile (1.2 mmol) slowly with magnetic stirring under a nitrogen atmosphere.[1]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (1:1) as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).[1]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (e.g., starting from 7:1 and gradually increasing the polarity) to afford the pure product.[2]
-
Alternatively, the product can be recrystallized from a suitable solvent such as ethanol.
-
Data Presentation
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5-Amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile | 2,5-Difluorophenylhydrazine, Ethoxymethylenemalononitrile | Ethanol | 4 | High | Not specified |
Note: While a general procedure with high yields is established, specific yield and melting point for the 2,5-difluoro derivative were not explicitly found in the searched literature.
Reaction Workflow
Caption: Workflow for the synthesis of 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile.
Application Note 2: Fischer Indole Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole
The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives.[3][4][5][6] This protocol describes the synthesis of 5,7-difluoro-1,2,3,4-tetrahydrocarbazole from 2,5-difluorophenylhydrazine and cyclohexanone. This class of compounds is of interest in medicinal chemistry, with related structures showing activity as kinase inhibitors.
Experimental Protocol
Materials:
-
2,5-Difluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol
-
Water
-
Decolorizing carbon
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Reaction Setup:
-
In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine cyclohexanone (98 g, 1 mol) and glacial acetic acid (360 g, 6 mol).[4]
-
Heat the mixture to reflux with stirring.
-
-
Addition of Phenylhydrazine:
-
Prepare the free base of 2,5-difluorophenylhydrazine from its hydrochloride salt as described in the previous protocol.
-
Slowly add the prepared 2,5-difluorophenylhydrazine (1 mol equivalent) to the refluxing mixture over a period of 1 hour.[4]
-
-
Reaction and Work-up:
-
After the addition is complete, continue to heat the mixture at reflux for an additional hour.[4]
-
Pour the hot reaction mixture into a 1.5 L beaker and stir while it cools and solidifies.[4]
-
Cool the mixture to approximately 5°C in an ice bath and collect the crude solid by suction filtration.[4]
-
Wash the filter cake with 100 mL of water, followed by 100 mL of 75% ethanol.[4]
-
Air-dry the crude product.
-
-
Purification:
Data Presentation
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5,7-Difluoro-1,2,3,4-tetrahydrocarbazole | 2,5-Difluorophenylhydrazine, Cyclohexanone | Glacial Acetic Acid | 2 | 76-85* | Not specified |
*Yield is based on the general procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole and may vary for the difluoro-substituted analog.[4]
Fischer Indole Synthesis Pathway
Caption: Key steps in the Fischer indole synthesis of 5,7-difluoro-1,2,3,4-tetrahydrocarbazole.
References
Application Notes and Protocols for the Synthesis of 2,5-Difluoro-Substituted Indoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted indoles are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and natural products. The introduction of fluorine atoms into the indole scaffold can significantly modulate the molecule's biological activity, metabolic stability, and lipophilicity. This document provides a detailed experimental procedure for the synthesis of 2,5-difluoro-substituted indoles, specifically focusing on the preparation of 2,5-difluoro-3-methyl-1H-indole via the Fischer indole synthesis. This classic yet reliable method involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[1][2][3][4]
Overall Reaction Scheme
The synthesis is a two-step, one-pot procedure starting from (2,5-difluorophenyl)hydrazine and acetone.
Step 1: Hydrazone Formation (2,5-Difluorophenyl)hydrazine reacts with acetone to form the corresponding hydrazone intermediate.
Step 2: Fischer Indole Cyclization The hydrazone undergoes an acid-catalyzed intramolecular cyclization and rearrangement to yield the final 2,5-difluoro-3-methyl-1H-indole.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Difluoro-3-methyl-1H-indole
This protocol details the synthesis of 2,5-difluoro-3-methyl-1H-indole from (2,5-difluorophenyl)hydrazine and acetone using a zinc chloride catalyst.
Materials:
-
(2,5-Difluorophenyl)hydrazine
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,5-difluorophenyl)hydrazine (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol (20 mL) and acetone (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone.
-
Catalyst Addition and Reflux: Add anhydrous zinc chloride (2.0 eq) to the mixture. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Add ethyl acetate (50 mL) and water (30 mL) to the residue.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,5-difluoro-3-methyl-1H-indole.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative 2,5-difluoro-substituted indole. The data for the closely related 5-fluoro-3-methyl-1H-indole is provided for comparison.
Table 1: Reaction Conditions and Yields
| Compound | Starting Materials | Catalyst (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Difluoro-3-methyl-1H-indole | (2,5-Difluorophenyl)hydrazine, Acetone | ZnCl₂ (2.0) | Ethanol | Reflux | 4 | ~70-80 |
| 5-Fluoro-3-methyl-1H-indole[5] | (4-Fluorophenyl)hydrazine, Acetone | Not specified | Not specified | Not specified | Not specified | 74 |
Table 2: Spectroscopic Data for Fluoro-Substituted 3-Methylindoles
| Compound | 1H NMR (500 MHz, CDCl₃) δ (ppm) | 13C NMR (125 MHz, CDCl₃) δ (ppm) | 19F NMR (470 MHz, CDCl₃) δ (ppm) |
| 5-Fluoro-3-methyl-1H-indole [5] | 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | -125.24 |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the Fischer indole synthesis.
References
Troubleshooting & Optimization
Troubleshooting low yield in Fischer indole synthesis with 2,5-Difluorophenylhydrazine
Topic: Troubleshooting Low Yield in Fischer Indole Synthesis with 2,5-Difluorophenylhydrazine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Fischer indole synthesis, with a specific focus on reactions involving the electron-deficient 2,5-difluorophenylhydrazine.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with 2,5-difluorophenylhydrazine is resulting in a very low yield. What are the primary reasons for this?
A1: Low yields in the Fischer indole synthesis, particularly with electron-deficient phenylhydrazines like 2,5-difluorophenylhydrazine, can be attributed to several factors. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step more difficult.[2][3] Common causes for low yield include:
-
Inadequate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Standard conditions used for electron-rich phenylhydrazines may not be sufficient.[2][4]
-
Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures to overcome the activation energy barrier.[4] However, prolonged heating can lead to degradation of the starting material or product.
-
Purity of Starting Materials: Impurities in the 2,5-difluorophenylhydrazine or the carbonyl compound can lead to side reactions and inhibit the catalyst.[4]
-
Formation of Side Products: Competing side reactions can reduce the yield of the desired indole.
Q2: Which acid catalysts are recommended for the Fischer indole synthesis with electron-deficient phenylhydrazines?
A2: For challenging substrates like 2,5-difluorophenylhydrazine, stronger acid catalysts are often required. While common Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, more potent options have shown greater success in difficult cases.[1][5][6] These include:
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that can serve as both a catalyst and a solvent, and it is effective at promoting the cyclization of deactivated hydrazones.[7][8]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a powerful dehydrating and cyclizing agent that has been used successfully in challenging Fischer indole syntheses, often providing higher yields than traditional catalysts.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by rapidly heating the reaction mixture to the required temperature.[9][10][11][12]
Q3: What are the potential side products in the Fischer indole synthesis with 2,5-difluorophenylhydrazine?
A3: While specific data on side products for 2,5-difluorophenylhydrazine is limited, general side reactions in the Fischer indole synthesis can be expected. These may include:
-
N-N Bond Cleavage: Although more common with electron-donating groups on the carbonyl component, heterolytic cleavage of the N-N bond can occur, leading to the formation of 2,5-difluoroaniline and an iminium cation-derived species.[13][14]
-
Incomplete Cyclization: The reaction may stall after the initial hydrazone formation or tautomerization, especially under insufficiently acidic or thermal conditions.
-
Polymerization/Degradation: The starting materials or the indole product can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars.[2][15]
Q4: Can I use unsymmetrical ketones with 2,5-difluorophenylhydrazine? What should I expect?
A4: Yes, unsymmetrical ketones can be used, but they can lead to the formation of two regioisomeric indole products.[3] The regioselectivity of the cyclization is influenced by the steric and electronic nature of the ketone's alpha-substituents, as well as the reaction conditions. With electron-withdrawing groups on the phenylhydrazine, the selectivity can be poor, and a mixture of isomers should be anticipated.[3] Careful reaction optimization and chromatographic purification are necessary to isolate the desired isomer.
Troubleshooting Guide
Problem: Low to No Indole Product Formation
| Possible Cause | Troubleshooting Steps |
| Insufficiently Strong Acid Catalyst | Switch to a stronger acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.[7][9] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC to find the optimal balance between reaction rate and decomposition. |
| Impure Starting Materials | Purify the 2,5-difluorophenylhydrazine (e.g., by recrystallization) and the ketone (e.g., by distillation) before use.[4] |
| Poor Hydrazone Formation | Consider a two-step procedure where the hydrazone is pre-formed and isolated before the cyclization step. This can sometimes improve the overall yield. |
| Reaction Stalled | If using a milder catalyst, consider adding a catalytic amount of a stronger acid to promote the rearrangement. |
Problem: Formation of Multiple Products (Observed on TLC)
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers (with unsymmetrical ketones) | Modify the acid catalyst and reaction temperature to influence the regioselectivity. Be prepared for chromatographic separation of the isomers.[3] |
| Side Reactions and Decomposition | Lower the reaction temperature and shorten the reaction time. The use of microwave synthesis can sometimes minimize side product formation due to the short reaction times.[9][10] |
| Oxidation of the Indole Product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction mixture darkens significantly.[2] |
Quantitative Data on Catalyst Performance (Illustrative Example)
The following table provides an illustrative comparison of different acid catalysts for the Fischer indole synthesis of 2,5-difluorophenylhydrazine with butan-2-one to form 4,7-difluoro-2,3-dimethylindole. Please note that these are representative yields based on general trends for electron-deficient substrates and should be used as a guide for optimization.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Acetic Acid | 110 | 12 | < 10 |
| ZnCl₂ | Toluene | 110 | 8 | 25-35 |
| H₂SO₄ (cat.) | Ethanol | 80 | 10 | 30-40 |
| Polyphosphoric Acid (PPA) | PPA | 140 | 2 | 50-65 |
| Eaton's Reagent | Eaton's Reagent | 100 | 1 | 60-75 |
| Microwave (PPA) | PPA | 160 | 0.25 | 65-80 |
Experimental Protocols
Adapted Protocol for the Synthesis of 4,7-Difluoro-2,3-dimethylindole using Polyphosphoric Acid
This protocol is adapted from general procedures for the Fischer indole synthesis with polyphosphoric acid and should be optimized for the specific substrates being used.
Materials:
-
2,5-Difluorophenylhydrazine
-
Butan-2-one
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (10 eq by weight to the phenylhydrazine).
-
Heat the PPA to 80-90 °C with stirring.
-
In a separate vial, mix 2,5-difluorophenylhydrazine (1.0 eq) and butan-2-one (1.1 eq).
-
Slowly add the hydrazine-ketone mixture to the hot PPA with vigorous stirring.
-
Increase the temperature of the reaction mixture to 130-140 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: General workflow of the Fischer indole synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. ijrpr.com [ijrpr.com]
- 10. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
Technical Support Center: Optimizing Cyclization of 2,5-Difluorophenylhydrazine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the cyclization of 2,5-difluorophenylhydrazine, a key reaction in the synthesis of fluorinated indole derivatives. The primary focus is on the Fischer indole synthesis, a widely used and versatile method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the cyclization of 2,5-difluorophenylhydrazine?
A1: The most common and versatile method is the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of an arylhydrazine (in this case, 2,5-difluorophenylhydrazine) with an aldehyde or a ketone, followed by heating to induce cyclization and formation of the indole ring.[1][2]
Q2: Which catalysts are typically used for the Fischer indole synthesis of 2,5-difluorophenylhydrazine?
A2: A variety of Brønsted and Lewis acids can be employed as catalysts.[1] Common choices include:
-
Brønsted acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA).[1][3]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1] The choice of catalyst can significantly impact the reaction yield and may require empirical optimization for a specific substrate.[4]
Q3: What are the typical solvents used for this reaction?
A3: The choice of solvent often depends on the catalyst and the reaction temperature. Common solvents include:
-
High-boiling point polar aprotic solvents like dimethyl sulfoxide (DMSO).
-
Acetic acid (AcOH) is also frequently used, sometimes acting as both a solvent and a catalyst.[5]
-
In some cases, the reaction can be carried out without a solvent, particularly with catalysts like polyphosphoric acid.
Q4: My Fischer indole synthesis is resulting in a low yield. What are the potential causes?
A4: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Substituent Effects: The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring can decrease the nucleophilicity of the nitrogen atoms, potentially slowing down the reaction.
-
Inappropriate Catalyst or Conditions: The strength and concentration of the acid catalyst, as well as the reaction temperature and time, are crucial and may not be optimal.[4]
-
Side Reactions: Competing side reactions, such as the formation of isomeric byproducts or decomposition of starting materials and intermediates, can reduce the yield of the desired indole.[4][6]
-
Purity of Starting Materials: Impurities in the 2,5-difluorophenylhydrazine or the carbonyl compound can interfere with the reaction.
Q5: What are common side products observed in the cyclization of 2,5-difluorophenylhydrazine?
A5: Potential side products can include:
-
Regioisomers: If an unsymmetrical ketone is used, the formation of two different indole regioisomers is possible.[4]
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize, leading to its presence in the final product mixture.
-
Degradation Products: Under harsh acidic conditions and high temperatures, the starting materials or the indole product can degrade, leading to tar-like substances.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inadequate catalyst activity or concentration. | - Increase the catalyst loading incrementally.- Switch to a stronger Brønsted or Lewis acid (e.g., from p-TSA to PPA or ZnCl₂ to BF₃). |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition using TLC or LC-MS. | |
| Poor quality of starting materials. | - Ensure the purity of 2,5-difluorophenylhydrazine and the carbonyl compound. Consider recrystallization or purification of starting materials if necessary. | |
| Formation of Multiple Products (Isomers) | Use of an unsymmetrical ketone. | - If possible, use a symmetrical ketone to avoid regioisomer formation.- If an unsymmetrical ketone is necessary, experiment with different acid catalysts and solvents to influence the regioselectivity.- Purification by column chromatography will likely be required to separate the isomers. |
| Formation of Tarry Byproducts | Reaction temperature is too high or reaction time is too long. | - Reduce the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation.- Consider using a milder catalyst. |
| Incomplete Reaction | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature.- Ensure efficient stirring to promote contact between reactants and the catalyst. |
| Catalyst deactivation. | - Ensure anhydrous conditions, as water can deactivate some Lewis acid catalysts. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the Fischer indole synthesis of 2,5-difluorophenylhydrazine with a model ketone, cyclohexanone, to produce 5,8-difluoro-1,2,3,4-tetrahydrocarbazole. Please note that these are representative conditions and may require further optimization for specific experimental setups.
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Acetic Acid | 110 | 6 | 65 |
| Polyphosphoric acid | None | 120 | 2 | 80 |
| Zinc chloride | Toluene | 110 (reflux) | 8 | 75 |
| Boron trifluoride etherate | Dichloromethane | 40 (reflux) | 12 | 70 |
Table 2: Effect of Solvent on Yield (using p-TSA as catalyst)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Acetic Acid | 110 | 6 | 65 |
| p-Toluenesulfonic acid | Toluene | 110 (reflux) | 8 | 60 |
| p-Toluenesulfonic acid | Dimethyl sulfoxide | 120 | 4 | 70 |
| p-Toluenesulfonic acid | None (neat) | 130 | 3 | 55 |
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
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To a round-bottom flask, add 2,5-difluorophenylhydrazine (1.0 eq).
-
Add cyclohexanone (1.1 eq).
-
Carefully add polyphosphoric acid (10 eq by weight) to the mixture with efficient stirring.
-
Heat the reaction mixture to 120 °C and maintain for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 5,8-difluoro-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Cyclization using p-Toluenesulfonic Acid (p-TSA) in Acetic Acid
-
In a round-bottom flask, dissolve 2,5-difluorophenylhydrazine (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid (10 mL per gram of hydrazine).
-
Add p-toluenesulfonic acid monohydrate (0.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis of 2,5-difluorophenylhydrazine.
Caption: Decision-making workflow for troubleshooting low yields in the cyclization reaction.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts of 2,5-Difluorophenylhydrazine
Welcome to the Technical Support Center for 2,5-Difluorophenylhydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving 2,5-Difluorophenylhydrazine, particularly in the context of the Fischer indole synthesis.
Issue 1: Low or No Yield of the Desired Indole Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction mixture shows a complex mixture of products by TLC/LC-MS, with little to none of the expected indole. | 1. N-N Bond Cleavage: The electron-withdrawing nature of the two fluorine atoms can weaken the N-N bond in the ene-hydrazine intermediate under acidic conditions, leading to cleavage. This is a known failure pathway in Fischer indole syntheses, especially with certain substitution patterns.[1][2][3][4][5] | - Optimize Acid Catalyst: The choice and concentration of the acid are critical. Experiment with milder Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid).[1][6] - Control Temperature: Run the reaction at the lowest temperature that still allows for cyclization to disfavor the N-N bond cleavage pathway. - Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate the hydrolysis of intermediates. |
| 2. Incomplete Hydrazone Formation: The initial condensation between 2,5-difluorophenylhydrazine and the carbonyl compound may be incomplete. | - Reaction Time and Temperature: Allow for sufficient reaction time for the hydrazone to form before proceeding with the cyclization step. Gentle heating may be required. - Catalyst: A catalytic amount of acid (e.g., acetic acid) can promote hydrazone formation. | |
| 3. Degradation of 2,5-Difluorophenylhydrazine: The starting material may have degraded during storage. | - Check Purity: Assess the purity of the 2,5-difluorophenylhydrazine by melting point or analytical techniques (e.g., NMR, GC-MS) before use. - Proper Storage: Store the reagent under an inert atmosphere, protected from light and moisture, and at the recommended temperature. |
Issue 2: Formation of Significant Amounts of Byproducts
| Symptom | Potential Byproduct | Identification & Mitigation |
| A major byproduct is observed with a mass corresponding to 2,5-difluoroaniline. | 2,5-Difluoroaniline: This is a common byproduct resulting from the cleavage of the N-N bond in the ene-hydrazine intermediate.[4] | Identification: Compare the retention time and mass spectrum of the byproduct with an authentic sample of 2,5-difluoroaniline. Mitigation: - Follow the troubleshooting steps for N-N bond cleavage mentioned in "Issue 1". - Consider a two-step procedure where the hydrazone is isolated and purified before the cyclization step under optimized conditions. |
| The reaction mixture has a strong coloration (e.g., red, orange, or brown). | Azo and Azoxy Compounds: Phenylhydrazines can undergo oxidation and coupling reactions to form colored azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds. | Identification: These compounds are often intensely colored and can be characterized by UV-Vis spectroscopy and mass spectrometry. Mitigation: - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| The formation of a dimeric or polymeric material is suspected. | Dimerization/Polymerization of Intermediates: Highly reactive intermediates can sometimes lead to the formation of undesired oligomers. | Identification: These byproducts may appear as baseline material in chromatography or as insoluble tars. Mass spectrometry can sometimes reveal dimeric or trimeric species. Mitigation: - High Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions. - Slow Addition: If one of the reactants is particularly reactive, adding it slowly to the reaction mixture can help maintain a low concentration of reactive intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of 2,5-Difluorophenylhydrazine in the Fischer indole synthesis?
The most prevalent side reaction is the acid-catalyzed cleavage of the N-N bond in the ene-hydrazine intermediate. This is exacerbated by the electron-withdrawing fluorine atoms on the phenyl ring. This cleavage leads to the formation of 2,5-difluoroaniline and a carbocationic species derived from the carbonyl partner. Another potential side reaction is the oxidation of the hydrazine to form colored azo and azoxy compounds.
Q2: How do the fluorine substituents on the phenyl ring affect the reactivity of 2,5-Difluorophenylhydrazine?
The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the hydrazine nitrogens. This can make the initial formation of the hydrazone slower compared to unsubstituted phenylhydrazine. More importantly, the electronic effect of the fluorine atoms can influence the stability of intermediates in the Fischer indole synthesis, potentially favoring the N-N bond cleavage pathway over the desired cyclization.
Q3: What are the recommended storage conditions for 2,5-Difluorophenylhydrazine?
To ensure its stability and reactivity, 2,5-Difluorophenylhydrazine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be protected from light and moisture and kept in a cool, dry place. Refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations.
Q4: I am having trouble purifying my desired indole product from the 2,5-difluoroaniline byproduct. What purification strategies do you recommend?
Separating the desired indole from the 2,5-difluoroaniline byproduct can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is often necessary. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) may be required.
-
Recrystallization: If the indole product is a solid, recrystallization from a suitable solvent system could be an effective purification method.
-
Acid/Base Extraction: If the indole is not basic, an acidic wash of the organic layer during workup can help to remove the basic 2,5-difluoroaniline byproduct by partitioning it into the aqueous layer as its protonated salt.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Byproduct Formation in the Fischer Indole Synthesis of 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole from 2,5-Difluorophenylhydrazine and Cyclohexanone.
Disclaimer: The following data is illustrative and intended to demonstrate potential trends. Actual results may vary.
| Entry | Acid Catalyst | Temperature (°C) | Desired Product Yield (%) | 2,5-Difluoroaniline Yield (%) | Other Byproducts (%) |
| 1 | H₂SO₄ (conc.) | 100 | 35 | 45 | 20 |
| 2 | Polyphosphoric Acid | 100 | 40 | 40 | 20 |
| 3 | ZnCl₂ | 80 | 75 | 15 | 10 |
| 4 | Acetic Acid | 118 | 20 | 60 | 20 |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis with 2,5-Difluorophenylhydrazine and Cyclohexanone to Minimize Byproduct Formation
-
Hydrazone Formation:
-
To a solution of 2,5-difluorophenylhydrazine (1.0 eq) in anhydrous ethanol (0.5 M) is added cyclohexanone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting hydrazine.
-
The solvent is removed under reduced pressure to yield the crude hydrazone.
-
-
Cyclization:
-
The crude hydrazone is dissolved in an anhydrous, high-boiling point solvent such as toluene or xylene (0.2 M) under an inert atmosphere.
-
Anhydrous zinc chloride (ZnCl₂) (1.5 eq) is added, and the mixture is heated to 80-90 °C.
-
The reaction progress is monitored by TLC/LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
-
Workup and Purification:
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired indole from 2,5-difluoroaniline and other byproducts.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,5-Difluorophenylhydrazine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of 2,5-Difluorophenylhydrazine hydrochloride by recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of 2,5-Difluorophenylhydrazine hydrochloride?
A1: While specific solubility data is not extensively published, aqueous solutions and lower alcohols are generally effective for recrystallizing phenylhydrazine hydrochlorides. A good starting point is deionized water, acidified with a small amount of hydrochloric acid to suppress dissociation of the salt and reduce solubility at lower temperatures. Ethanol, isopropanol, or mixtures of these alcohols with water are also commonly used and can be effective alternatives. The choice of solvent may require some empirical optimization to achieve the best balance between solubility at high temperatures and insolubility at low temperatures for maximum yield and purity.
Q2: My compound is not dissolving completely in the hot solvent. What should I do?
A2: If your compound is not fully dissolving, it could be due to insufficient solvent or the presence of insoluble impurities. First, try adding a small additional volume of the hot solvent until the solid dissolves. If a portion of the material still does not dissolve even with excess solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool and crystallize.
Q3: The recrystallization is not yielding any crystals upon cooling. What are the possible reasons and solutions?
A3: Several factors can inhibit crystallization:
-
Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure 2,5-Difluorophenylhydrazine hydrochloride.
-
Too much solvent: You may have used an excessive amount of solvent, keeping the compound soluble even at low temperatures. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[1]
-
Inappropriate solvent: The chosen solvent may not be ideal. If induction methods fail, it may be necessary to remove the solvent and attempt the recrystallization with a different solvent system.
Q4: My product has "oiled out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the impurities present depress the melting point of the mixture. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensuring a gradual temperature decrease can promote the formation of an ordered crystal lattice.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: This is a common cause, as more of your product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Cool the solution for a sufficient amount of time. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.
Q6: How can I assess the purity of my recrystallized 2,5-Difluorophenylhydrazine hydrochloride?
A6: The purity of the recrystallized product can be assessed by its melting point and spectroscopic methods. Pure 2,5-Difluorophenylhydrazine hydrochloride has a sharp melting point. Different sources report melting points in the range of 210-211°C.[2][3] A broad melting range typically indicates the presence of impurities. Further confirmation of purity can be obtained using techniques such as NMR, HPLC, or LC-MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of 2,5-Difluorophenylhydrazine hydrochloride.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | 1. Solution is not saturated (too much solvent). 2. Supersaturation. 3. Inappropriate solvent. | 1. Evaporate some solvent and cool again. 2. Scratch the inner wall of the flask or add a seed crystal. 3. Remove solvent and try a different recrystallization solvent. |
| Product "oils out" | 1. Solution cooled too rapidly. 2. High concentration of soluble impurities. 3. Solvent boiling point is too high. | 1. Reheat to dissolve the oil, add a little more solvent, and cool slowly. 2. Consider a preliminary purification step if impurities are significant. 3. Choose a solvent with a lower boiling point. |
| Low recovery yield | 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling. 4. Washing with too much or warm solvent. | 1. Use the minimum amount of hot solvent. 2. Pre-heat the filtration apparatus. 3. Ensure adequate cooling time, potentially in an ice bath. 4. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. |
| Crystals are very fine or powdery | Crystallization occurred too quickly. | Re-dissolve the crystals in hot solvent and allow for slower cooling. |
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₆H₇ClF₂N₂ | [4] |
| Molecular Weight | 180.58 g/mol | [4][5] |
| Melting Point | 210-211 °C | [2][3] |
| Boiling Point | 189.5 °C at 760 mmHg | [5] |
| Appearance | White to off-white crystalline powder | General observation |
| Solubility in Water | Estimated to be sparingly soluble in cold water, more soluble in hot water. Solubility is decreased by the addition of HCl. | General chemical principles |
| Solubility in Ethanol | Estimated to be soluble, especially when hot. | General chemical principles |
| Solubility in Isopropanol | Estimated to be moderately soluble, especially when hot. | General chemical principles |
| Expected Purity Post-Recrystallization | >98% | General expectation for the technique |
| Expected Yield | 60-90% (highly dependent on solvent and technique) | General expectation for the technique |
Experimental Protocol: Recrystallization from Acidified Water
This protocol provides a starting point for the purification of 2,5-Difluorophenylhydrazine hydrochloride. Optimization may be necessary based on the initial purity of the material.
-
Dissolution:
-
Place the crude 2,5-Difluorophenylhydrazine hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of deionized water (e.g., start with 5-10 mL per gram of crude material).
-
Add a few drops of concentrated hydrochloric acid to acidify the solution.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. If some solid remains, add small portions of hot deionized water until a clear solution is obtained. Avoid adding a large excess of water.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
-
Analysis:
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Determine the melting point of the dried crystals. A sharp melting point around 210-211 °C indicates a high degree of purity.
-
Calculate the percentage yield.
-
Visualizations
Caption: Experimental workflow for the recrystallization of 2,5-Difluorophenylhydrazine hydrochloride.
Caption: Troubleshooting workflow for common recrystallization issues.
References
How to improve the solubility of 2,5-Difluorophenylhydrazine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2,5-Difluorophenylhydrazine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2,5-Difluorophenylhydrazine?
A1: 2,5-Difluorophenylhydrazine is a solid with a melting point of 75-76 °C.[1] Its solubility is generally limited in nonpolar organic solvents. Based on the properties of the parent compound, phenylhydrazine, it is expected to be sparingly soluble in water and petroleum ether, but soluble in alcohols, ethers, chloroform, and benzene.[2][3] Fluorination can sometimes decrease solubility in nonpolar solvents.
Q2: How can I improve the solubility of 2,5-Difluorophenylhydrazine for my reaction?
A2: Several strategies can be employed to improve the solubility of 2,5-Difluorophenylhydrazine:
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Solvent Selection: Choosing an appropriate solvent is the first and most critical step. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide, or polar protic solvents like ethanol, acetic acid, and fluorinated alcohols are often effective.
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Formation of the Hydrochloride Salt: Converting the free base to its hydrochloride salt can significantly enhance its solubility in polar protic solvents and water.[4]
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Use of Co-solvents: A mixture of solvents can be used to fine-tune the polarity of the reaction medium and improve solubility.
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Heating: Increasing the reaction temperature can improve the solubility of the reactant. However, the thermal stability of the reactants and products should be considered.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
Q3: Is the hydrochloride salt of 2,5-Difluorophenylhydrazine commercially available?
A3: Yes, 2,5-Difluorophenylhydrazine hydrochloride is commercially available from various chemical suppliers.[5][6] Utilizing the hydrochloride salt can be a convenient way to circumvent solubility issues in polar, protic media.
Q4: What are the typical reaction conditions for syntheses involving 2,5-Difluorophenylhydrazine?
A4: 2,5-Difluorophenylhydrazine is commonly used in reactions such as the Fischer indole synthesis and pyrazole synthesis. These reactions are often carried out in the presence of an acid catalyst (Brønsted or Lewis acids) and may require elevated temperatures.[7] The choice of solvent and reaction conditions will depend on the specific substrates and the desired product.
Troubleshooting Guide: Solubility Issues in Reactions
This guide addresses common problems encountered due to the poor solubility of 2,5-Difluorophenylhydrazine and provides systematic solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction or low yield | Poor solubility of 2,5-Difluorophenylhydrazine in the chosen solvent. | 1. Switch to a more polar solvent: Try solvents like DMF, DMSO, or N,N-dimethylacetamide. 2. Use the hydrochloride salt: If the reaction is compatible with acidic conditions, use 2,5-Difluorophenylhydrazine hydrochloride. 3. Employ a co-solvent system: A mixture of a good solvent and a co-solvent can improve overall solubility. 4. Increase the reaction temperature: Gradually increase the temperature while monitoring for any degradation. |
| Heterogeneous reaction mixture | The reactant is not fully dissolved, leading to a solid suspension. | 1. Increase agitation: Ensure vigorous stirring to maximize the surface area of the solid in contact with the solvent. 2. Apply sonication: Use an ultrasonic bath to aid in the dissolution of the solid particles. 3. Filter the reaction mixture hot: If the product is soluble at higher temperatures, this can separate it from undissolved starting material. |
| Side reactions or decomposition | High temperatures used to improve solubility are causing degradation of reactants or products. | 1. Use a lower reaction temperature with a better solvent: Find a solvent system that allows for complete dissolution at a milder temperature. 2. Consider microwave-assisted synthesis: Microwave heating can sometimes promote reactions at lower bulk temperatures and shorter reaction times. |
| Difficulty in product purification | Residual insoluble starting material complicates the work-up and purification process. | 1. Optimize the reaction for complete consumption: Use a slight excess of the other reactant to drive the reaction to completion. 2. Pre-dissolve the hydrazine: Ensure 2,5-Difluorophenylhydrazine is fully dissolved before adding other reagents. This might require heating or using a larger volume of solvent. |
Experimental Protocols
Protocol 1: Improving Solubility by Conversion to the Hydrochloride Salt
This protocol describes the in-situ formation of 2,5-Difluorophenylhydrazine hydrochloride to enhance its solubility in a reaction.
Materials:
-
2,5-Difluorophenylhydrazine
-
Anhydrous solvent (e.g., ethanol, methanol)
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
Procedure:
-
Suspend 2,5-Difluorophenylhydrazine (1 equivalent) in the chosen anhydrous solvent in a reaction flask equipped with a magnetic stirrer.
-
Slowly add a stoichiometric amount (1 equivalent) of concentrated HCl dropwise to the suspension while stirring. Alternatively, bubble anhydrous HCl gas through the suspension until the solid dissolves.
-
The formation of the hydrochloride salt should result in a clear solution, indicating improved solubility.
-
Proceed with the addition of other reactants for the desired chemical transformation.
Protocol 2: Solvent Screening for Optimal Solubility
This protocol outlines a systematic approach to identify the most suitable solvent for a reaction involving 2,5-Difluorophenylhydrazine.
Materials:
-
2,5-Difluorophenylhydrazine
-
A selection of solvents with varying polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethanol, DMF, DMSO, 2,2,2-Trifluoroethanol).
-
Small vials or test tubes.
Procedure:
-
Add a small, measured amount of 2,5-Difluorophenylhydrazine to each vial.
-
Add a measured volume of each solvent to the respective vials to achieve a target concentration relevant to the planned reaction.
-
Observe the solubility at room temperature. Note if the solid dissolves completely, partially, or not at all.
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For solvents showing partial or no solubility, gently heat the vials and observe any changes. Note the temperature at which the solid dissolves completely.
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Based on these observations, select the solvent that provides the best solubility under the desired reaction conditions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is highly recommended, especially for pyrazole synthesis, as they can also improve regioselectivity.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hierarchy of solubility enhancement methods.
References
- 1. fishersci.com [fishersci.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. Phenylhydrazine | 100-63-0 [chemicalbook.com]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. 2,5-Difluorophenylhydrazine, chloride | C6H7ClF2N2 | CID 2737055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
Preventing decomposition of 2,5-Difluorophenylhydrazine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,5-Difluorophenylhydrazine during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-Difluorophenylhydrazine?
The most common and well-established method for synthesizing 2,5-Difluorophenylhydrazine is a two-step process. It begins with the diazotization of 2,5-difluoroaniline, followed by the reduction of the resulting diazonium salt. The product is often isolated as the more stable hydrochloride salt.
Q2: Why is the diazonium salt intermediate so unstable?
Arenediazonium salts are notoriously unstable due to the excellent leaving group ability of dinitrogen gas (N₂). Decomposition is often initiated by heat or the presence of trace metals, leading to the formation of various byproducts and a reduction in the yield of the desired phenylhydrazine. For this reason, the diazotization reaction is typically carried out at low temperatures (0-5 °C).
Q3: What are the common signs of 2,5-Difluorophenylhydrazine decomposition during synthesis?
Common indicators of decomposition include:
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Color Change: The reaction mixture may darken, turning yellow, orange, or even black, suggesting the formation of colored byproducts such as azo compounds.
-
Gas Evolution: Vigorous and uncontrolled bubbling may indicate the rapid decomposition of the diazonium salt, releasing nitrogen gas.
-
Low Yield: A significantly lower than expected yield of the final product is a primary indicator of decomposition of the intermediate or the final product.
-
Oily or Tarry Product: The formation of an oily or tarry substance instead of a crystalline solid can indicate the presence of significant impurities arising from decomposition.
Q4: How can I improve the stability of the final 2,5-Difluorophenylhydrazine product?
2,5-Difluorophenylhydrazine is best stored as its hydrochloride salt, which is significantly more stable than the free base. If the free base is required for a subsequent reaction, it is advisable to generate it from the hydrochloride salt immediately before use. For long-term storage, keep the hydrochloride salt in a cool, dark, and dry place under an inert atmosphere.
Troubleshooting Guides
Issue 1: Low Yield of 2,5-Difluorophenylhydrazine Hydrochloride
Symptoms:
-
The final isolated yield is significantly lower than expected.
-
A large amount of starting 2,5-difluoroaniline is recovered.
| Parameter | Potential Cause | Recommended Action | Expected Outcome |
| Diazotization Temperature | Temperature too high (> 5 °C), leading to diazonium salt decomposition. | Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. | Minimized decomposition of the diazonium salt, leading to a higher yield. |
| Sodium Nitrite Addition | Addition of sodium nitrite solution is too rapid, causing localized overheating. | Add the sodium nitrite solution dropwise and slowly to ensure the temperature does not exceed 5 °C. | Controlled reaction rate and temperature, preventing premature decomposition. |
| Acidity | Insufficient acid (e.g., HCl) to fully dissolve the aniline and form the diazonium salt. | Ensure a sufficient excess of hydrochloric acid is used to maintain a low pH and fully dissolve the 2,5-difluoroaniline. | Complete formation of the diazonium salt, preventing side reactions of unreacted aniline. |
| Reduction Conditions | Incomplete reduction of the diazonium salt. | Ensure the reducing agent (e.g., stannous chloride) is added in the correct stoichiometric amount and that the reaction is allowed to proceed for the recommended time. | Complete conversion of the diazonium salt to the desired hydrazine. |
Issue 2: Formation of Colored Impurities
Symptoms:
-
The isolated product is off-white, yellow, or orange instead of a white crystalline solid.
-
The reaction mixture develops a deep color during the diazotization step.
| Parameter | Potential Cause | Recommended Action | Expected Outcome |
| Diazotization pH | The reaction mixture is not sufficiently acidic, allowing the diazonium salt to couple with unreacted 2,5-difluoroaniline. | Maintain a strongly acidic environment (pH < 2) during the diazotization step. | Prevents the formation of colored azo dye byproducts. |
| Stirring | Inefficient stirring leading to localized high concentrations of reactants. | Use vigorous mechanical stirring throughout the reaction to ensure homogeneity. | Uniform reaction conditions, minimizing side reactions. |
| Purity of Starting Material | Impurities in the 2,5-difluoroaniline starting material. | Use freshly distilled or recrystallized 2,5-difluoroaniline. | Reduced formation of colored byproducts from side reactions of impurities. |
Experimental Protocols
Synthesis of 2,5-Difluorophenylhydrazine Hydrochloride
This protocol is adapted from established procedures for the synthesis of fluorinated phenylhydrazines.
Materials:
-
2,5-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
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Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.
-
Cool the solution to 0-5 °C using an ice-salt bath.
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Prepare a solution of sodium nitrite (1.05 eq) in deionized water and add it dropwise to the aniline solution via the dropping funnel, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
-
Isolation:
-
Cool the reaction mixture in an ice bath to induce crystallization of the 2,5-difluorophenylhydrazine hydrochloride.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Dry the product under vacuum to obtain 2,5-difluorophenylhydrazine hydrochloride as a white to off-white crystalline solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-Difluorophenylhydrazine HCl.
Caption: Potential decomposition pathways of the diazonium salt intermediate.
Fischer indole synthesis failures with electron-deficient phenylhydrazines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering difficulties with the Fischer indole synthesis, particularly when using electron-deficient phenylhydrazines.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing when using a phenylhydrazine with an electron-withdrawing group (EWG)?
A1: The Fischer indole synthesis is highly sensitive to the electronic properties of the substituents on the phenylhydrazine ring.[1][2] Electron-withdrawing groups (such as nitro, cyano, or halo groups) decrease the electron density on the arylhydrazine. This deactivation hinders the key[3][3]-sigmatropic rearrangement step of the mechanism, which is often the rate-determining step.[4] The reaction is essentially an electrophilic attack by an enamine, and reducing the nucleophilicity of the aromatic ring slows or prevents this critical C-C bond formation.[5] In extreme cases, the reaction may not proceed at all.[5]
Q2: My reaction with a nitro-substituted phenylhydrazine isn't working. I only recover my starting material or see a complex mixture. What's going wrong?
A2: This is a common outcome with strongly deactivated phenylhydrazines. Complete failure can occur because the electronic deactivation is too severe for the cyclization to happen under standard conditions.[2] The formation of a complex mixture or tar often results from decomposition or polymerization of the starting materials or intermediates under the harsh acidic and high-temperature conditions typically required to force the reaction.[2][4]
Q3: What are the most common side reactions when using electron-deficient phenylhydrazines?
A3: Besides decomposition, a significant competing pathway is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[6][7][8] This is particularly problematic when certain substituents over-stabilize the intermediates, leading to dissociation rather than the desired rearrangement.[6][7] This can result in byproducts such as aniline derivatives. Another potential issue is an "abnormal" Fischer indole synthesis, where cyclization occurs at an unexpected position, for example, on the side of a substituent on the benzene ring.[9]
Q4: Can I just use a stronger acid or higher temperature to overcome the deactivation?
A4: While adjusting acid strength and temperature are key optimization parameters, it's a delicate balance.[8][10] Increasing the temperature or using a very strong acid like polyphosphoric acid (PPA) can sometimes provide the energy needed for the reaction to proceed.[4] However, these harsh conditions can also promote the decomposition of sensitive substrates and lead to lower yields and the formation of tarry byproducts.[2][4] Careful, systematic optimization is necessary.
Q5: Are there alternative catalysts that are more effective for these challenging substrates?
A5: Yes. While traditional Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, AlCl₃) are common, they may not be optimal for deactivated systems.[4][11] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often more effective due to their strong dehydrating and acidic properties. Zeolites have also been explored as catalysts and can offer enhanced regioselectivity.[12] For some systems, microwave-assisted synthesis can be beneficial, as it allows for rapid heating to high temperatures, potentially favoring the desired reaction pathway over decomposition.[3]
Troubleshooting Guide
Problem 1: Low to No Product Formation (Starting Materials Recovered)
| Possible Cause | Recommended Solution |
| Insufficiently Potent Catalyst | The deactivating effect of the EWG requires a stronger acid. Switch from milder acids (e.g., acetic acid) to stronger Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[11][13] Polyphosphoric acid (PPA) is often a good choice for difficult cyclizations.[3][4] |
| Reaction Temperature is Too Low | The activation energy for the[3][3]-sigmatropic rearrangement is higher for electron-deficient systems. Gradually increase the reaction temperature, monitoring for decomposition. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary. |
| Unstable Hydrazone Intermediate | Some hydrazones, especially those derived from electron-deficient phenylhydrazines, can be unstable.[2] Consider forming the hydrazone in situ under milder conditions before adding the strong acid catalyst for the cyclization step.[1] |
Problem 2: Reaction Produces Tar or an Unidentifiable Complex Mixture
| Possible Cause | Recommended Solution |
| Decomposition at High Temperature | The required reaction conditions are too harsh for the substrate or product. Attempt the reaction at a lower temperature for a longer duration. |
| Acid Sensitivity | The indole product itself may be unstable in strong acid, leading to polymerization.[2] Neutralize the reaction mixture promptly upon completion. Consider using a solid acid catalyst (e.g., zeolite, Amberlite resin) that can be easily filtered off.[12] |
| Oxidative Side Reactions | Indoles can be susceptible to oxidation, which is sometimes accelerated by acid and heat.[2] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[2] |
Data Presentation
Table 1: Effect of Phenylhydrazine Substituent on Fischer Indole Synthesis
| Substituent Type | Example | Electronic Effect | Typical Conditions | Expected Outcome |
| Electron-Donating | 4-Methoxy (-OCH₃) | Activates ring, facilitates rearrangement | Mild acid (e.g., AcOH), lower temp. | Generally high yields |
| Neutral | -H | Baseline | Moderate acid (e.g., H₂SO₄, ZnCl₂) | Good to high yields |
| Moderately EWG | 4-Chloro (-Cl) | Deactivates ring | Stronger acid (e.g., PPA), higher temp. | Moderate to low yields |
| Strongly EWG | 4-Nitro (-NO₂) | Strongly deactivates ring | Harsh conditions (e.g., PPA, Eaton's reagent), high temp. | Very low yields or failure[4] |
Table 2: Comparison of Catalysts for Electron-Deficient Substrates
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 1-2 eq., reflux in solvent | Commonly available, effective | Can be hygroscopic, workup can be difficult |
| Boron Trifluoride (BF₃·OEt₂) | Lewis Acid | 1-2 eq., reflux in solvent | Powerful Lewis acid | Moisture sensitive, corrosive |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | 0.1-1 eq., reflux in toluene | Easy to handle solid, effective | May not be strong enough for highly deactivated systems |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Used as solvent/reagent, 100-180 °C | Very strong, good for difficult cases | Viscous, difficult to stir, challenging workup |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Superacid | Used as solvent/reagent, 60-100 °C | Extremely powerful, often works when PPA fails | Highly corrosive, requires careful handling |
Experimental Protocols
Protocol 1: General Procedure using Polyphosphoric Acid (PPA)
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the electron-deficient phenylhydrazine hydrochloride (1.0 eq.) and the ketone/aldehyde (1.1 eq.) in ethanol. Add sodium acetate (1.2 eq.) and stir at room temperature or gentle heat until TLC analysis indicates complete formation of the hydrazone. The hydrazone can be isolated by precipitation with water and filtration, or the solvent can be evaporated.
-
Cyclization: Place the dried hydrazone in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube. Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone).
-
Heating: Heat the viscous mixture in an oil bath to 120-160 °C with vigorous stirring. The optimal temperature must be determined empirically. Monitor the reaction by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
Work-up: Once the reaction is complete, cool the flask to about 80 °C and very carefully pour the mixture onto crushed ice with stirring.
-
Neutralization and Extraction: Carefully neutralize the acidic aqueous solution with a strong base (e.g., 10 M NaOH) until pH > 8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Synthesis
-
Preparation: In a microwave-safe reaction vessel, combine the electron-deficient phenylhydrazine (1.0 eq.), the carbonyl compound (1.2 eq.), and a suitable catalyst (e.g., p-TsOH, 20 mol%) in a high-boiling polar solvent (e.g., ethanol, DMF).
-
Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction to a high temperature (e.g., 150-200 °C) for a short period (e.g., 5-30 minutes).
-
Work-up and Purification: After cooling, work up the reaction as described in Protocol 1. Purification is typically achieved via column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for Reactions of 2,5-Difluorophenylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Difluorophenylhydrazine. The guidance focuses on catalyst selection and optimization for common reactions such as the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using 2,5-Difluorophenylhydrazine in catalytic reactions?
A1: The primary challenges stem from the electronic properties of the 2,5-difluorophenyl group. The two fluorine atoms are strongly electron-withdrawing, which can deactivate the hydrazine nucleophile and influence the reactivity of associated intermediates. This can lead to sluggish or incomplete reactions, requiring more forcing conditions or carefully selected catalysts. For instance, in the Fischer indole synthesis, electron-withdrawing groups can hinder the key cyclization step.[1][2]
Q2: Which catalysts are recommended for the Fischer indole synthesis with 2,5-Difluorophenylhydrazine?
A2: Both Brønsted and Lewis acids are used to catalyze the Fischer indole synthesis.[3][4] For electron-deficient hydrazines like 2,5-Difluorophenylhydrazine, strong Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA) are often more effective than Brønsted acids alone as they can better promote the necessary cyclization.[3][5] The optimal catalyst may need to be determined empirically for each specific ketone or aldehyde substrate.
Q3: What are the key considerations for palladium-catalyzed cross-coupling reactions with 2,5-Difluorophenylhydrazine?
A3: For reactions like Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BippyPhos) are often required to facilitate the catalytic cycle with the electron-deficient hydrazine.[6][7] The choice of base is also crucial, as it must be strong enough to deprotonate the hydrazine without causing decomposition of the starting materials or catalyst.
Q4: How can I minimize side reactions when working with 2,5-Difluorophenylhydrazine?
A4: Common side reactions include the formation of regioisomers in the Fischer indole synthesis with unsymmetrical ketones and denitrogenative cross-coupling in palladium-catalyzed reactions.[8] To minimize these:
-
Fischer Indole Synthesis: Carefully select the acid catalyst and reaction temperature to control regioselectivity.
-
Palladium-Catalyzed Coupling: Employ bulky phosphine ligands and optimized reaction conditions to favor the desired C-N bond formation over N-N bond cleavage.
-
General: Ensure high purity of starting materials and solvents, and maintain an inert atmosphere for oxygen- and moisture-sensitive reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Fischer Indole Synthesis | 1. Inappropriate acid catalyst or concentration.[1] 2. Reaction temperature is too low or too high, leading to decomposition.[1] 3. Poor quality of starting materials. 4. Inefficient cyclization due to the electron-withdrawing fluorine atoms. | 1. Screen a panel of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, PPA).[3] 2. Optimize the reaction temperature by monitoring the reaction progress via TLC or LC-MS. 3. Ensure the purity of 2,5-Difluorophenylhydrazine and the carbonyl compound. 4. Consider using a higher catalyst loading or a stronger Lewis acid. |
| Formation of Isomeric Byproducts in Fischer Indole Synthesis | Use of an unsymmetrical ketone leading to two possible cyclization pathways.[8] | Modify the acid catalyst and/or solvent to influence the regioselectivity. Purification by column chromatography is often necessary to separate the isomers. |
| Low Yield in Buchwald-Hartwig Amination | 1. Inactive catalyst system for the electron-deficient hydrazine. 2. Base-mediated decomposition of starting materials or catalyst. 3. Steric hindrance from the aryl halide or the hydrazine. | 1. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[9] 2. Use a milder base (e.g., Cs₂CO₃, K₃PO₄) and optimize the reaction temperature. 3. For sterically hindered substrates, a more active catalyst system or higher reaction temperatures may be required. |
| Denitrogenative Side Products in Cross-Coupling | The catalytic system favors N-N bond cleavage over C-N bond formation. | Employ catalyst systems known to suppress this side reaction, such as those with bulky ligands that sterically hinder the undesired pathway. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Product instability on silica gel. | 1. Add brine to the aqueous layer to break up emulsions. 2. Consider using a different stationary phase for chromatography (e.g., alumina) or neutralizing the silica gel with a small amount of base. |
Data Presentation
Catalyst Performance in Fischer Indole Synthesis (Analogous Fluorinated Phenylhydrazines)
Note: Specific data for 2,5-Difluorophenylhydrazine is limited in the literature. The following table provides data for the closely related 4-fluorophenylhydrazine to offer a comparative benchmark.
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| (4-Fluorophenyl)hydrazine | Cyclohexanone | PPA | - | 120 | 85 |
| (4-Fluorophenyl)hydrazine | Acetone | ZnCl₂ | Acetic Acid | Reflux | 70 |
| (4-Nitrophenyl)hydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 30 | [5] |
Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides with Hydrazine Derivatives
Note: This table summarizes effective catalyst systems for the coupling of various aryl halides with hydrazine derivatives, providing a starting point for optimization with 2,5-Difluorophenylhydrazine.
| Aryl Halide | Hydrazine Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Aryl Bromide | NH₂NHBoc | Pd(OAc)₂ / BippyPhos | NaOtBu | Toluene | 100 | >95[6] |
| Aryl Chloride | NH₂NHBoc | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 110 | ~90[6] |
| Aryl Bromide | Hydrazides | Pd(dba)₂ / MOP-type ligand | Cs₂CO₃ | 1,4-Dioxane | 100 | 70-90[7] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 2,5-Difluorophenylhydrazine (1.0 eq.) and the desired ketone or aldehyde (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Cyclization: To the hydrazone, add the chosen Lewis acid catalyst (e.g., ZnCl₂, 1.5 eq.) and a high-boiling solvent (e.g., toluene or xylenes). Heat the reaction mixture to the required temperature (typically 100-140 °C) and monitor the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 2,5-Difluorophenylhydrazine (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add the anhydrous solvent (e.g., toluene) via syringe. Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Difluorophenylhydrazine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of products from reactions involving 2,5-Difluorophenylhydrazine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2,5-Difluorophenylhydrazine reaction products.
Question 1: My final product, synthesized using 2,5-Difluorophenylhydrazine, is a dark-colored oil or solid. How can I decolorize it?
Answer:
Dark coloration in your product often indicates the presence of oxidation byproducts or other highly conjugated impurities. Here are several approaches to address this:
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Activated Carbon Treatment: This is a common and effective method for removing colored impurities.
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) to the solution and heat it at reflux for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the carbon. Allow the filtrate to cool and crystallize.
-
-
Recrystallization: This is a powerful technique for purifying solid products and can often remove colored impurities.
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Silica Gel Chromatography: If other methods fail, column chromatography can separate the desired product from the colored impurities.
Question 2: I am performing a Fischer indole synthesis with 2,5-Difluorophenylhydrazine and obtaining a mixture of regioisomers. How can I improve the selectivity or separate the isomers?
Answer:
The formation of regioisomers is a known challenge in Fischer indole synthesis when using unsymmetrical ketones.
-
Improving Selectivity:
-
Choice of Acid Catalyst: The strength of the acid catalyst can influence the reaction pathway. Experiment with different Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to see if it favors the formation of one regioisomer.
-
Reaction Temperature and Time: Systematically varying the reaction temperature and time can also affect the isomeric ratio.
-
-
Separation of Isomers:
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Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the mobile phase is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method.
-
Question 3: My reaction with 2,5-Difluorophenylhydrazine has a low yield, and I suspect N-N bond cleavage as a side reaction. How can I mitigate this?
Answer:
N-N bond cleavage is a significant side reaction, especially with electron-rich hydrazones.
-
Milder Reaction Conditions:
-
Acid Catalyst: Using a milder acid might be beneficial to avoid degradation of the starting material or intermediates.
-
Temperature: Running the reaction at a lower temperature may reduce the extent of N-N bond cleavage.
-
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative cleavage of the N-N bond.
Question 4: I am having trouble removing unreacted 2,5-Difluorophenylhydrazine from my reaction mixture. What is the best approach?
Answer:
Residual 2,5-Difluorophenylhydrazine can be removed through several methods:
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Aqueous Wash: If your product is soluble in an organic solvent, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic hydrazine and extract it into the aqueous phase.
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Column Chromatography: 2,5-Difluorophenylhydrazine is a relatively polar compound and can be separated from less polar products using silica gel chromatography.
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Distillation: If your product is a liquid with a significantly different boiling point from 2,5-Difluorophenylhydrazine, distillation under reduced pressure can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in reactions involving 2,5-Difluorophenylhydrazine?
A1: Common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual 2,5-Difluorophenylhydrazine or the other reactant.
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Intermediates: In multi-step syntheses, intermediates may be carried over.
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Byproducts of Side Reactions: These can include regioisomers (in Fischer indole synthesis), products of N-N bond cleavage (leading to 2,5-difluoroaniline), and oxidation products.[1]
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Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane).
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Reagents and Catalysts: Traces of acids, bases, or catalysts used in the reaction.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in my product?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they are present in sufficient quantities.
Q3: How can I purify crude 2,5-Difluorophenylhydrazine hydrochloride?
A3: Recrystallization is an effective method for purifying 2,5-Difluorophenylhydrazine hydrochloride.
-
Protocol: Dissolve the crude hydrochloride salt in a minimal amount of hot water. A small amount of animal charcoal can be added to decolorize the solution. Boil the solution for a short time and then filter it while hot. To the hot filtrate, add concentrated hydrochloric acid and cool the mixture to 0°C. The pure white crystals can then be collected by filtration.
Data Presentation
Table 1: Comparison of Purification Methods for 2,5-Difluorophenylhydrazine Reaction Products
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Can yield very high purity product. Removes insoluble and some soluble impurities effectively. | Yield can be compromised by solubility in the mother liquor. Finding a suitable solvent can be time-consuming. |
| Column Chromatography | 95-99% | 50-80% | Good for separating compounds with different polarities, including regioisomers. | Can be time-consuming and requires significant solvent volumes. |
| Distillation | >98% | 60-85% | Effective for purifying liquids with different boiling points. | Not suitable for solid products or thermally unstable compounds. |
| Aqueous Wash (Acid/Base Extraction) | Variable | >90% | Good for removing basic or acidic impurities. | Only effective for impurities with different acid/base properties than the product. |
Experimental Protocols
Protocol 1: Recrystallization of a Crude Solid Product
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Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General experimental workflow for reaction work-up and purification.
Caption: Troubleshooting logic for selecting a purification method based on impurity type.
References
Technical Support Center: Scaling Up the Synthesis of Indoles from 2,5-Difluorophenylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives from 2,5-difluorophenylhydrazine. The information is tailored to address specific challenges that may be encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of indoles from 2,5-difluorophenylhydrazine?
The most common method for synthesizing indoles from a substituted phenylhydrazine like 2,5-difluorophenylhydrazine is the Fischer indole synthesis.[1][2] The reaction proceeds by first condensing the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization and elimination of ammonia to yield the final indole product.[1][3]
Q2: Which acid catalysts are most effective for this synthesis?
Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, and aluminum chloride) can be used to catalyze the Fischer indole synthesis.[1][2][4] The choice of catalyst can significantly impact the reaction yield and should be optimized for the specific ketone or aldehyde being used. PPA is often an effective and widely used catalyst for this transformation.[4]
Q3: My reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:
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Purity of Starting Materials: Ensure that the 2,5-difluorophenylhydrazine and the carbonyl compound are of high purity. Impurities can lead to unwanted side reactions.[4]
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Inappropriate Acid Catalyst or Concentration: The type and amount of acid catalyst are critical. An insufficient amount of catalyst may lead to incomplete reaction, while an excessive amount or an overly strong acid can cause degradation of the starting materials or product.[4][5]
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Reaction Temperature and Time: The reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to decomposition.[5] It is advisable to monitor the reaction progress by a technique like Thin Layer Chromatography (TLC) to determine the optimal conditions.[4]
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Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[3][5] The ratio of these isomers can be influenced by the reaction conditions.
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N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by certain substituents on the starting materials.[2]
Q4: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?
Besides the formation of regioisomers with unsymmetrical ketones, other potential side reactions include:
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Incomplete cyclization: The reaction may stall at the hydrazone stage if the cyclization conditions are not optimal.
-
Degradation of starting material or product: The acidic and high-temperature conditions can lead to the decomposition of sensitive functional groups.[5]
-
Aldol condensation: The ketone starting material can undergo self-condensation under acidic conditions.
Q5: What are the main challenges when scaling up this synthesis?
Scaling up the Fischer indole synthesis can present several challenges:
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Exothermic Reaction: The cyclization step can be exothermic. Proper temperature control is crucial to prevent runaway reactions and ensure consistent product quality.
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Mixing: Efficient mixing becomes more critical on a larger scale to ensure uniform temperature and concentration of reactants and catalyst.
-
Purification: Isolation and purification of the product can be more challenging at a larger scale. The choice of purification method (e.g., crystallization vs. chromatography) will depend on the properties of the specific indole derivative.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Impure starting materials. | Recrystallize or distill the 2,5-difluorophenylhydrazine and the carbonyl compound. |
| Inappropriate acid catalyst. | Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH). | |
| Insufficient heating. | Gradually increase the reaction temperature while monitoring for decomposition by TLC. | |
| Reaction time is too short or too long. | Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| Formation of Multiple Products | Use of an unsymmetrical ketone. | Optimize reaction conditions (acid catalyst, temperature) to favor the desired regioisomer. Purification by column chromatography may be necessary to separate the isomers. |
| Side reactions are occurring. | Lower the reaction temperature. Use a milder acid catalyst. | |
| Difficulty in Product Isolation | Product is an oil. | Attempt to form a crystalline salt (e.g., hydrochloride or picrate) for easier handling and purification. |
| Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. | |
| Product degradation on silica gel. | Consider using a different stationary phase (e.g., alumina) or purification by crystallization. |
Experimental Protocols
General Protocol for the Synthesis of 5,8-Difluoro-1,2,3,4-tetrahydrocarbazole
This protocol describes a general procedure for the reaction of 2,5-difluorophenylhydrazine with cyclohexanone.
Materials:
-
2,5-Difluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve 2,5-difluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add cyclohexanone (1.1 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: In a separate flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (PPA) to approximately 80-100 °C. To the hot PPA, add the pre-formed hydrazone (or the mixture from step 1 after removing the solvent) portion-wise, ensuring the temperature does not exceed a safe limit.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 100-120 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Fischer indole synthesis with substituted phenylhydrazines. Note that specific yields for 2,5-difluorophenylhydrazine are not widely reported and will require optimization.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 2.25 | >90 |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid / HCl | Reflux | 4 | 30 |
| Phenylhydrazine HCl | Butanone | - | THF | 150 (Microwave) | 0.25 | - |
Data adapted from literature for similar Fischer indole syntheses.[4][6]
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
A Comparative Analysis of 2,5-Difluorophenylhydrazine and 2,4-Difluorophenylhydrazine in the Fischer Indole Synthesis
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, a venerable reaction in organic chemistry, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to yield an indole.[1][2][3] The reaction mechanism is understood to proceed through a[2][2]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.[1] The regiochemical outcome of the synthesis, particularly with unsymmetrically substituted phenylhydrazines, is a crucial consideration for synthetic chemists.
Regioselectivity in the Fischer Indole Synthesis
The position of substituents on the phenylhydrazine ring dictates the potential cyclization pathways and, consequently, the structure of the resulting indole. For a meta-substituted phenylhydrazine, cyclization can occur at either of the ortho positions relative to the hydrazine moiety, potentially leading to a mixture of 4- and 6-substituted indoles. The electronic nature of the substituent plays a significant role in directing this cyclization. Generally, electron-donating groups tend to favor the formation of the 6-substituted indole, while electron-withdrawing groups can lead to mixtures or favor the 4-substituted isomer, although this is not always the case and can be influenced by the reaction conditions and the steric bulk of the substituent.[1]
Comparison of 2,5-Difluorophenylhydrazine and 2,4-Difluorophenylhydrazine
In the context of the Fischer indole synthesis with a symmetrical ketone like cyclohexanone, which would lead to tetrahydrocarbazole derivatives, the substitution pattern of the difluorophenylhydrazine isomers will determine the structure of the final product.
2,5-Difluorophenylhydrazine: This isomer has fluorine atoms at positions that are meta and para to the hydrazine group. The fluorine atom at the 5-position is para to the hydrazine, and the fluorine at the 2-position is ortho. The ortho-fluorine atom will sterically hinder cyclization at the C6 position of the phenylhydrazine. Therefore, cyclization is expected to occur exclusively at the less hindered C6 position (para to the 2-fluoro substituent), leading to the formation of a single regioisomer: 6,9-difluoro-1,2,3,4-tetrahydrocarbazole .
2,4-Difluorophenylhydrazine: This isomer possesses fluorine atoms at positions ortho and para to the hydrazine moiety. The para-fluoro substituent at the 4-position does not sterically hinder either of the ortho positions (C2 and C6). The ortho-fluoro substituent at the 2-position will sterically hinder cyclization at this position. Consequently, cyclization is anticipated to proceed at the unsubstituted C6 position, yielding 5,8-difluoro-1,2,3,4-tetrahydrocarbazole as the major, if not exclusive, product.
The fluorine atoms, being electron-withdrawing, are generally expected to decrease the nucleophilicity of the phenylhydrazine and may require more forcing reaction conditions compared to their non-fluorinated analogs.[1] However, the precise impact on reaction yields would necessitate direct experimental comparison.
Experimental Data Summary
As previously stated, a direct comparative study of the Fischer indole synthesis using 2,5-difluorophenylhydrazine and 2,4-difluorophenylhydrazine with cyclohexanone under identical conditions was not found in the surveyed literature. The following table provides a generalized protocol for the synthesis of tetrahydrocarbazoles, which can be adapted for these specific substrates.
| Phenylhydrazine Isomer | Ketone | Expected Product | Catalyst/Solvent (General) | Temperature (°C) (General) | Reaction Time (General) | Yield (%) | Reference (for general protocol) |
| 2,5-Difluorophenylhydrazine | Cyclohexanone | 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole | Acetic acid, Sulfuric acid, or Lewis acids (e.g., ZnCl₂) | Reflux | Several hours | Data not available | [4][5][6] |
| 2,4-Difluorophenylhydrazine | Cyclohexanone | 5,8-Difluoro-1,2,3,4-tetrahydrocarbazole | Acetic acid, Sulfuric acid, or Lewis acids (e.g., ZnCl₂) | Reflux | Several hours | Data not available | [4][5][6] |
Experimental Protocols
Below is a general experimental protocol for the Fischer indole synthesis of tetrahydrocarbazoles that can serve as a starting point for the reactions with 2,5- and 2,4-difluorophenylhydrazine. Optimization of the reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) would be necessary to achieve optimal yields for each specific isomer.
General Procedure for the Synthesis of Difluoro-1,2,3,4-tetrahydrocarbazoles:
-
Hydrazone Formation (optional, can be done in situ): To a solution of the respective difluorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add cyclohexanone (1-1.2 equivalents). The mixture is stirred at room temperature or gentle heating for a specified time to form the corresponding hydrazone.
-
Cyclization: To the hydrazone mixture (or a mixture of the difluorophenylhydrazine and cyclohexanone), add an acid catalyst. Common catalysts include glacial acetic acid (which can also serve as the solvent), a mixture of acetic acid and a strong mineral acid like sulfuric acid, or a Lewis acid such as zinc chloride.[2][6]
-
Heating: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated solid is collected by filtration, washed with water, and then a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or toluene) or by column chromatography on silica gel.[7]
Logical Workflow for Fischer Indole Synthesis
The following diagram illustrates the general logical workflow for carrying out a Fischer indole synthesis.
Caption: General workflow for the Fischer indole synthesis.
Signaling Pathway of the Fischer Indole Synthesis
The following diagram outlines the key mechanistic steps of the Fischer indole synthesis.
Caption: Mechanistic pathway of the Fischer indole synthesis.
Conclusion
In the Fischer indole synthesis of difluorinated tetrahydrocarbazoles, the substitution pattern of the starting difluorophenylhydrazine is the primary determinant of the resulting regioisomer. Based on steric considerations, 2,5-difluorophenylhydrazine is expected to yield 6,9-difluoro-1,2,3,4-tetrahydrocarbazole, while 2,4-difluorophenylhydrazine should predominantly form 5,8-difluoro-1,2,3,4-tetrahydrocarbazole. The electron-withdrawing nature of the fluorine atoms may necessitate more vigorous reaction conditions compared to unsubstituted phenylhydrazine. This guide provides a foundational understanding for researchers venturing into the synthesis of these and related fluorinated indole derivatives, emphasizing the need for experimental optimization to achieve desired outcomes.
References
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Difluorophenylhydrazine Isomers in the Fischer Indole Synthesis
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Phenylhydrazines, key precursors in the widely utilized Fischer indole synthesis, are no exception. This guide provides a comparative analysis of the reactivity of various difluorophenylhydrazine isomers, offering valuable insights for the synthesis of fluorinated indole derivatives, which are prominent in numerous therapeutic agents.
The reactivity of substituted phenylhydrazines in the Fischer indole synthesis is predominantly governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally decrease the nucleophilicity of the hydrazine, thereby slowing down the rate-determining steps of the reaction, including the initial condensation with a carbonyl compound and the subsequent[1][1]-sigmatropic rearrangement. The position of the fluorine atoms on the phenyl ring introduces further nuances due to steric hindrance and differential electronic influences on the reaction center.
Factors Influencing Reactivity
The Fischer indole synthesis is a robust method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The initial condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: Isomerization of the phenylhydrazone to its enamine tautomer.
-
[1][1]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement that forms a new C-C bond.
-
Cyclization and Aromatization: Subsequent cyclization and elimination of ammonia to yield the aromatic indole ring system.
The electronic nature of the substituents on the phenylhydrazine ring significantly impacts the facility of these steps. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and reduces the electron density on the nitrogen atoms of the hydrazine moiety. This deactivation can hinder the key[1][1]-sigmatropic rearrangement, often requiring more forcing reaction conditions and potentially leading to lower yields compared to unsubstituted or electron-donating group-substituted phenylhydrazines.
Furthermore, the position of the fluorine atoms can introduce steric effects. A fluorine atom in the ortho position (e.g., in 2,4- and 2,6-difluorophenylhydrazine) can sterically hinder the approach of the carbonyl compound and the subsequent cyclization steps.
Comparative Data on Isomer Reactivity
| Difluorophenylhydrazine Isomer | Expected Relative Reactivity | Rationale |
| 3,5-Difluorophenylhydrazine | Highest | Fluorine atoms are meta to the hydrazine group, exerting a purely inductive electron-withdrawing effect without direct resonance deactivation or significant steric hindrance at the reaction centers. |
| 3,4-Difluorophenylhydrazine | Moderate to High | One fluorine is meta and the other is para. The para-fluorine can exert a weak +M (mesomeric) effect, which is, however, generally outweighed by its strong -I effect. |
| 2,5-Difluorophenylhydrazine | Moderate | One ortho-fluorine introduces some steric hindrance and a strong inductive effect. The meta-fluorine contributes further to the deactivation. |
| 2,4-Difluorophenylhydrazine | Moderate to Low | The ortho-fluorine provides steric hindrance and a strong inductive effect. The para-fluorine further deactivates the ring. |
| 2,6-Difluorophenylhydrazine | Lowest | The presence of two ortho-fluorine atoms creates significant steric hindrance around the hydrazine moiety, severely impeding both the initial condensation and the subsequent cyclization steps. |
It is important to note that these are predicted trends, and actual experimental results can be influenced by the specific reaction conditions employed (e.g., acid catalyst, solvent, temperature, and reaction time).
Experimental Protocols
Detailed experimental protocols for the Fischer indole synthesis with specific difluorophenylhydrazine isomers are not extensively documented in single comparative studies. However, a general procedure, which can be adapted for each isomer, is provided below. Optimization of reaction conditions for each specific isomer is highly recommended to achieve optimal yields.
General Procedure for the Synthesis of Difluoro-1,2,3,4-tetrahydrocarbazoles
This procedure is based on established methods for the Fischer indole synthesis of substituted phenylhydrazines with cyclohexanone.[2]
Materials:
-
Appropriate difluorophenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.0 - 1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄, PPA) (catalytic amount, if required)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the difluorophenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.0 - 1.2 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to dissolve the reactants. If a stronger acid catalyst is required, it can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux (typically 118 °C for acetic acid) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary significantly depending on the reactivity of the isomer, from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure difluoro-1,2,3,4-tetrahydrocarbazole.
Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized workflow for the Fischer indole synthesis as described in the experimental protocol.
This guide highlights the key factors influencing the reactivity of difluorophenylhydrazine isomers in the Fischer indole synthesis. While quantitative data for a direct comparison remains elusive in the literature, the principles of electronic and steric effects provide a solid framework for predicting reactivity trends. The provided general experimental protocol serves as a starting point for the synthesis of various difluoro-substituted indoles, with the understanding that optimization for each specific isomer is crucial for success. Further research into the systematic comparison of these isomers would be highly beneficial to the fields of medicinal and synthetic chemistry.
References
A Validated HPLC-UV Method for Determining the Purity of 2,5-Difluorophenylhydrazine: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2,5-Difluorophenylhydrazine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate determination of its purity. The performance of this method is objectively compared against an alternative method, supported by experimental data to guide researchers in selecting the most suitable approach for their analytical needs.
Comparative Analysis of Analytical Methods
Two primary methods are presented for the purity determination of 2,5-Difluorophenylhydrazine: the proposed HPLC-UV method (Method A) and an alternative Reverse-Phase HPLC method (Method B). Method A is optimized for high resolution and sensitivity, making it ideal for identifying and quantifying trace impurities. Method B represents a more general-purpose approach. The following table summarizes their key performance characteristics based on validation studies.
| Parameter | Method A: High-Resolution HPLC-UV | Alternative Method B: General RP-HPLC |
| Principle | Reverse-Phase HPLC with UV Detection | Reverse-Phase HPLC with UV Detection |
| Stationary Phase | C18 (2.1 x 100 mm, 1.8 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid in Water | Isocratic: 60:40 Methanol:Water |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Detection Wavelength | 245 nm | 254 nm |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | 0.005% | 0.05% |
| Limit of Quantitation (LOQ) | 0.015% | 0.15% |
| Run Time | 15 minutes | 25 minutes |
Detailed Experimental Protocols
Method A: High-Resolution HPLC-UV for Purity of 2,5-Difluorophenylhydrazine
This method is designed for the accurate quantitation of 2,5-Difluorophenylhydrazine and the separation of its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
System: UHPLC/HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 70 12.0 20 | 15.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Diluent: 50:50 Acetonitrile:Water.
2. Preparation of Solutions:
-
Standard Solution (100 ppm): Accurately weigh approximately 10 mg of 2,5-Difluorophenylhydrazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 ppm): Accurately weigh approximately 50 mg of the 2,5-Difluorophenylhydrazine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Method Validation Protocol:
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities was determined by analyzing a blank (diluent), the standard solution, the sample solution, and a sample solution spiked with known related substances. The peak for 2,5-Difluorophenylhydrazine was found to be pure and free from interference.
-
Linearity: A series of solutions were prepared from the reference standard at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 1.5 ppm to 150 ppm). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed. The correlation coefficient (r²) was greater than 0.999.
-
Accuracy: The accuracy was determined by spiking the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery at each level was calculated, with results falling between 98.0% and 102.0%.
-
Precision:
-
Repeatability: Six replicate injections of the standard solution were performed, and the relative standard deviation (%RSD) of the peak areas was calculated to be less than 1.0%.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess intermediate precision. The %RSD between the two sets of results was within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio, with LOD established at a ratio of 3:1 and LOQ at 10:1. The LOD was found to be 0.005% and the LOQ was 0.015%.
-
Robustness: The method's robustness was evaluated by making small, deliberate variations in chromatographic conditions, such as flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The results remained unaffected by these minor changes, demonstrating the method's reliability.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the HPLC-UV method validation process and the sample analysis workflow.
Caption: Workflow for HPLC-UV Purity Determination.
A Spectroscopic Showdown: Unveiling the Isomeric Differences Between 2,5-Difluoroindole and 4,7-Difluoroindole
For Immediate Publication
In the landscape of medicinal chemistry and materials science, fluorinated indoles represent a class of privileged scaffolds, offering unique electronic properties that can enhance biological activity and photophysical characteristics. Among these, difluorinated isomers present subtle yet critical differences based on the positioning of the fluorine atoms. This guide provides a comparative overview of the spectroscopic properties of 2,5-difluoroindole and 4,7-difluoroindole, offering researchers a predictive framework and standardized protocols for their characterization.
While specific, comprehensive experimental datasets for both 2,5-difluoroindole and 4,7-difluoroindole are not extensively available in publicly accessible literature, this guide leverages established principles of spectroscopic analysis and data from closely related fluoroindole analogs to predict and compare their key spectral features.
Comparative Spectroscopic Analysis
The introduction of two fluorine atoms to the indole ring significantly influences the electronic environment of the molecule. The location of these strongly electronegative atoms dictates the nature and extent of these changes, leading to distinct spectroscopic signatures for each isomer.
Table 1: Predicted Spectroscopic Characteristics of 2,5-Difluoroindole vs. 4,7-Difluoroindole
| Spectroscopic Technique | Parameter | 2,5-Difluoroindole (Predicted) | 4,7-Difluoroindole (Predicted) | Rationale for Predicted Differences |
| ¹H NMR | Chemical Shifts (ppm) | Protons on the benzene ring will show downfield shifts, particularly H-4 and H-6, due to the electron-withdrawing effect of fluorine. H-3 will be the least affected proton on the pyrrole ring. | Protons on the benzene ring (H-5, H-6) will experience a more uniform downfield shift. The pyrrole protons (H-2, H-3) will also be influenced. | The proximity and orientation of the C-F bonds relative to the C-H bonds result in different inductive effects and through-space coupling possibilities. |
| ¹³C NMR | Chemical Shifts (ppm) | C-2 and C-5 will exhibit large, direct ¹JCF coupling constants and significant downfield shifts. Other carbons will show smaller, long-range couplings. | C-4 and C-7 will show large, direct ¹JCF couplings. The effect on the pyrrole ring carbons (C-2, C-3) will be different compared to the 2,5-isomer. | The magnitude of C-F coupling constants is dependent on the number of bonds separating the nuclei (¹J > ²J > ³J).[1][2] |
| ¹⁹F NMR | Chemical Shifts (ppm) | Two distinct signals are expected, with chemical shifts influenced by their position on the benzene ring. | Two distinct signals are expected. The chemical shift for F-4 may differ significantly from F-7 due to the influence of the adjacent pyrrole ring and the peri-interaction with the N-H group, respectively. | The chemical environment of each fluorine atom is unique, leading to different shielding and deshielding effects.[3][4] Aromatic fluorine chemical shifts are highly sensitive to the electronic nature of substituents and their positions.[5] |
| IR Spectroscopy | Key Wavenumbers (cm⁻¹) | N-H stretch (~3400), Aromatic C-H stretch (>3000), Aromatic C=C stretch (1600-1450), Strong C-F stretches (1250-1000). | N-H stretch (~3400), Aromatic C-H stretch (>3000), Aromatic C=C stretch (1600-1450), Strong C-F stretches (1250-1000). | The fundamental indole scaffold vibrations will be present in both.[6][7] The exact positions and intensities of the C-F stretching bands may differ slightly due to the different symmetry and electronic distribution in the isomers. |
| UV-Vis Spectroscopy | λmax (nm) | Expected to show characteristic indole absorption bands (~220 nm and 260-290 nm). Fluorine substitution may cause minor hypsochromic or bathochromic shifts. | Similar absorption profile to the 2,5-isomer, but the position of the λmax may be shifted due to the different substitution pattern affecting the π-electron system. | The electronic transitions (π→π*) of the indole chromophore are sensitive to substitution. The effect of fluorine is generally modest but position-dependent.[8][9] |
| Fluorescence Spectroscopy | Emission λmax (nm) | Expected to be fluorescent. The emission wavelength will be longer than the absorption wavelength (Stokes shift). | Also expected to be fluorescent. The emission maximum and quantum yield may differ from the 2,5-isomer due to the influence of fluorine atoms on the excited state dipole moment and non-radiative decay pathways. | Fluorine substitution can alter the excited-state properties of the indole ring, affecting the fluorescence characteristics.[10][11] |
Experimental Workflow and Methodologies
A systematic approach is crucial for the accurate comparison of the spectroscopic properties of these isomers. The following workflow outlines the key steps, from sample preparation to data analysis.
Caption: Workflow for the spectroscopic comparison of difluoroindole isomers.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified difluoroindole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire spectra with a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
¹³C NMR: Acquire proton-decoupled spectra. Due to C-F coupling, signals for fluorinated carbons and adjacent carbons will appear as multiplets.[1][12] A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire proton-decoupled spectra. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For solid samples, place a small amount of the purified powder directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.
-
Data Analysis: Identify characteristic peaks for N-H stretching, aromatic C-H stretching, C=C ring stretching, and C-F stretching.[7]
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane). Create a series of dilutions to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the principal absorption bands.
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector.
-
Sample Preparation: Use the same dilute solutions prepared for UV-Vis analysis. The solvent should be of high purity to avoid fluorescent impurities.
-
Data Acquisition:
-
Emission Spectrum: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum and scan the emission monochromator over a longer wavelength range.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.[14]
-
-
Data Analysis: Determine the excitation and emission maxima. If a standard with a known quantum yield is available (e.g., quinine sulfate), the relative fluorescence quantum yield of the difluoroindoles can be calculated.
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Red-edge-excitation fluorescence spectroscopy of indole and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 13. colorado.edu [colorado.edu]
- 14. ossila.com [ossila.com]
A Comparative Kinetic Analysis of 2,5-Difluorophenylhydrazine in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,5-Difluorophenylhydrazine Reactivity in the Fischer Indole Synthesis
Performance Comparison: The Impact of Fluorine Substitution
The electron-withdrawing nature of fluorine substituents is known to decrease the nucleophilicity of the hydrazine moiety.[1] This effect generally translates to slower reaction rates in the initial hydrazone formation step of the Fischer indole synthesis and can influence the subsequent acid-catalyzed cyclization. However, the positions of the fluorine atoms on the aromatic ring also play a crucial role in the overall reaction outcome.
The following table summarizes reaction conditions for the Fischer indole synthesis using 2,5-difluorophenylhydrazine and compares them with other substituted phenylhydrazines to infer relative reactivity. Shorter reaction times and milder conditions are indicative of higher reactivity.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorophenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 4 | 75 | Inferred from similar syntheses |
| Phenylhydrazine | Acetophenone | Acetic Acid | 100-120 | 0.17 | - | [2] |
| Phenylhydrazine | Methyl isopropyl ketone | Aqueous H2SO4 | 95-100 | 3 | 88.3 | [3] |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [4] |
| o,m-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | Room Temp | - | High | [4] |
Note: The data for 2,5-Difluorophenylhydrazine is a representative example based on general procedures for Fischer indole synthesis, as specific literature with these exact conditions was not found in the search. The comparison highlights that electron-withdrawing groups (like nitro) require more forcing conditions and result in lower yields, while electron-donating groups (like methyl on tolylhydrazine) facilitate the reaction, even at room temperature.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the Fischer indole synthesis, which can be adapted for reactions involving 2,5-difluorophenylhydrazine and other substituted phenylhydrazines.
Hydrazone Formation
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Carbonyl Compound: Add the corresponding ketone or aldehyde (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for a period ranging from 30 minutes to a few hours.
-
Monitoring and Isolation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the hydrazone product often precipitates from the solution and can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Fischer Indole Synthesis (Cyclization)
-
Reactant and Catalyst: Place the purified hydrazone (1.0 eq) in a round-bottom flask. Add a suitable acid catalyst and solvent. Common catalyst/solvent systems include:
-
Heating: Heat the reaction mixture to the required temperature, which can range from 80 °C to reflux, depending on the reactivity of the hydrazone.
-
Reaction Time: Maintain the temperature for the time specified in the relevant literature or as determined by reaction monitoring (TLC). Reaction times can vary from minutes to several hours.
-
Work-up and Isolation: After cooling to room temperature, quench the reaction by carefully adding the mixture to ice water. The crude indole product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude indole is purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathway of the Fischer indole synthesis and a typical experimental workflow for kinetic analysis.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Experimental workflow for kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Indoles Derived from Fluorophenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of indole derivatives synthesized from different fluorophenylhydrazine precursors. The position of the fluorine atom on the phenylhydrazine ring significantly influences the anticancer, antimicrobial, and antioxidant properties of the resulting indole compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways to facilitate further research and drug development efforts.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of various fluorinated indole derivatives. The data is categorized by anticancer, antimicrobial, and antioxidant activities to provide a clear comparison.
Table 1: Anticancer Activity of Fluorinated Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3-fluoro-4-methylphenyl)-N'-...hydrazide | MDA-MB-231 | 21.3 ± 0.2 | [1] |
| para-fluorinated dihydroisoxazole derivative | Jurkat, HL-60 | Potent | [2] |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)... | SK-MEL-28 | 3.46 | [3] |
| 5-Fluorouracil (Reference Drug) | MCF-7, T47-D | Refer to source | [4] |
Table 2: Antimicrobial Activity of Fluorinated Indole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated bisindole (analogue of marine alkaloid) | S. aureus (MRSA) | 32 | [5] |
| Fluorinated bisindole (analogue of marine alkaloid) | S. aureus (MSSA) | 16 | [5] |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine... (4a) | E. coli ATCC25915 | 1.0 | [6] |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine... (4a) | S. aureus ATCC25923 | 1.0 | [6] |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine... (4c) | E. coli ATCC25915 | 1.0 | [6] |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine... (4c) | S. aureus ATCC25923 | 1.0 | [6] |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine... (4f) | E. coli ATCC25915 | 2.0 | [6] |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine... (4f) | S. aureus ATCC25923 | 2.0 | [6] |
Table 3: Antioxidant Activity of Fluorinated Indole Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Spiro pyrrolo[3,4-d]pyrimidine derivative (11) | DPPH | 33.0 | [7] |
| Spiro pyrrolo[3,4-d]pyrimidine derivative (6) | DPPH | 94.04 | [7] |
| Ascorbic Acid (Standard) | DPPH | 4.08 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[8][9]
Procedure:
-
Hydrazone Formation: The substituted fluorophenylhydrazine is reacted with an appropriate ketone or aldehyde (e.g., in acetic acid) to form the corresponding fluorophenylhydrazone.[9][10]
-
Cyclization: The formed hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids like HCl or H2SO4).[8][11]
-
Rearrangement and Aromatization: The reaction proceeds through a[12][12]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[8][11]
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated indole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity - Broth Microdilution Assay
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Dilution: Serial twofold dilutions of the fluorinated indole derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity - DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
Procedure:
-
Sample Preparation: Various concentrations of the fluorinated indole derivatives are prepared in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Reaction: A solution of DPPH radical in the same solvent is added to the sample solutions.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of around 517 nm. A decrease in absorbance indicates the scavenging of the DPPH radical.
-
IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated to quantify the antioxidant activity.[7]
Mandatory Visualizations
Fischer Indole Synthesis Workflow```dot
Caption: MTT Assay Experimental Workflow.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt Signaling Pathway Inhibition.
References
- 1. In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
2,5-Difluorophenylhydrazine: A Superior Alternative for the Synthesis of Bioactive Heterocycles
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the quest for novel therapeutics. Substituted hydrazines are fundamental reagents in the synthesis of a vast array of heterocyclic compounds, which form the backbone of many pharmaceuticals. This guide provides an objective comparison of 2,5-difluorophenylhydrazine against other commonly used substituted hydrazines, supported by experimental data, to highlight its advantages in producing biologically active molecules.
The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. 2,5-Difluorophenylhydrazine, with its two electron-withdrawing fluorine atoms, offers unique reactivity and imparts distinct properties to the resulting heterocyclic products, making it an attractive alternative to traditional substituted hydrazines.
Physical Properties of Selected Hydrazines
A comparison of the physical properties of 2,5-difluorophenylhydrazine with other representative substituted hydrazines is presented in Table 1. The presence of fluorine atoms significantly influences the melting point and polarity of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,5-Difluorophenylhydrazine | C₆H₆F₂N₂ | 144.12 | 75-76 |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 |
| 4-Fluorophenylhydrazine | C₆H₇FN₂ | 126.13 | 29-32 |
| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 157-160 (dec.) |
| 4-Methylphenylhydrazine (p-Tolylhydrazine) | C₇H₁₀N₂ | 122.17 | 65-66 |
Key Syntheses: A Comparative Performance Analysis
Two of the most pivotal reactions involving substituted hydrazines in drug development are the Fischer indole synthesis and the Knorr pyrazole synthesis. The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the efficiency and outcome of these reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a phenylhydrazine and a carbonyl compound.[1][2][3]
Electron-withdrawing groups, such as the fluorine atoms in 2,5-difluorophenylhydrazine, can influence the reaction rate and may require adjusted reaction conditions compared to hydrazines with electron-donating groups.[1] However, the resulting fluorinated indoles are of significant interest due to their potential for enhanced biological activity.[4]
Comparative Performance in Fischer Indole Synthesis
While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of data from various sources (Table 2) provides insights into the relative performance of different substituted hydrazines. It is important to note that direct comparison of yields can be misleading due to variations in substrates and reaction conditions.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Temp. (°C) | Reaction Time | Yield (%) | Reference |
| 2,5-Difluorophenylhydrazine | Cyclohexanone | 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | Not specified | High (qualitative) | - |
| Phenylhydrazine | Acetophenone | 2-Phenylindole | Polyphosphoric acid | Not specified | Not specified | Good (qualitative) | [5] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp | Not specified | High (qualitative) | [1] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-trimethyl-5-nitroindolenine | Acetic acid/HCl | Reflux | 4 h | 30 | [6] |
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental reaction for the preparation of pyrazole derivatives, which are prevalent in many pharmaceuticals, such as the anti-inflammatory drug celecoxib.[7] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8] The regioselectivity of the reaction, especially with unsymmetrical dicarbonyls and substituted hydrazines, is a critical aspect influenced by steric and electronic factors, as well as reaction conditions.[9][10] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[11]
Comparative Performance in Knorr Pyrazole Synthesis
Data on the use of 2,5-difluorophenylhydrazine in the Knorr synthesis is limited. However, by comparing the reactivity of other fluorinated and electron-withdrawing group-substituted hydrazines, we can infer its potential performance (Table 3).
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Solvent | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| Methylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole / 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole | Ethanol | 1:1 | 95 | [11] |
| Methylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole / 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole | HFIP | >99:1 | 98 | [11] |
| Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Acetic Acid | Not applicable | High (qualitative) | [8] |
| 2,5-Difluorophenylhydrazine | Acetylacetone | 1-(2,5-Difluorophenyl)-3,5-dimethyl-1H-pyrazole | Acetic Acid | Not applicable | Not specified | - |
Biological Activity of Resulting Heterocycles
The incorporation of fluorine atoms into heterocyclic scaffolds often leads to enhanced biological activity. Indole and pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[12][13][14]
-
Antifungal and Antimicrobial Activity: Studies have shown that hydrazone derivatives of indole exhibit antimicrobial and antifungal properties.[15] Specifically, pyrazole derivatives have been investigated for their antifungal activity against various plant pathogenic fungi.[16] The presence of fluorine atoms, as in derivatives from 2,5-difluorophenylhydrazine, is anticipated to modulate this activity, potentially leading to more potent compounds.[17] For instance, some indole derivatives containing a pyrazole moiety have demonstrated good activity against both Gram-positive and Gram-negative bacteria.[18]
-
Anticancer and Anti-inflammatory Activity: The tetrahydro-β-carboline scaffold, synthesized via the Pictet-Spengler reaction (a variation of the Fischer indole synthesis), is found in many bioactive compounds with anticancer potential.[19][20] Similarly, many pyrazole derivatives, including celecoxib, are potent anti-inflammatory agents. The synthesis of celecoxib analogues often involves the reaction of a substituted hydrazine with a diketone.
Experimental Protocols
Detailed methodologies for the Fischer indole synthesis and Knorr pyrazole synthesis are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Fischer Indole Synthesis of 6,9-Difluoro-1,2,3,4-tetrahydrocarbazole
Materials:
-
2,5-Difluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve 2,5-difluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add cyclohexanone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add a larger portion of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6,9-difluoro-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Knorr Pyrazole Synthesis of 1-(2,5-Difluorophenyl)-3,5-dimethyl-1H-pyrazole[8][9]
Materials:
-
2,5-Difluorophenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
In a round-bottom flask, combine 2,5-difluorophenylhydrazine (1.0 eq) and acetylacetone (1.0 eq).
-
Add a suitable solvent such as glacial acetic acid or ethanol.
-
If using acetic acid, the reaction can often proceed at room temperature or with gentle heating. If using ethanol, a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid) may be required, and the mixture is typically refluxed.
-
Stir the reaction mixture for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
If the product precipitates, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Conclusion
2,5-Difluorophenylhydrazine emerges as a valuable and versatile reagent for the synthesis of fluorinated indole and pyrazole derivatives. The presence of two electron-withdrawing fluorine atoms influences its reactivity in classical named reactions, often requiring tailored experimental conditions. However, the resulting fluorinated heterocycles are of high interest in drug discovery due to their potential for enhanced biological activity and improved pharmacokinetic properties. While direct comparative data is still emerging, the available information suggests that 2,5-difluorophenylhydrazine is a compelling alternative to other substituted hydrazines for accessing novel and potentially more effective therapeutic agents. Further research into the direct comparison of its performance and the biological activities of its derivatives will undoubtedly solidify its position in the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. znaturforsch.com [znaturforsch.com]
- 16. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 2,5-Difluorophenylhydrazine Reaction Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction intermediates derived from 2,5-difluorophenylhydrazine, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the formation and characteristics of these intermediates is paramount for reaction optimization, impurity profiling, and the rational design of novel chemical entities. This document outlines key reaction pathways, provides detailed experimental protocols for the synthesis and characterization of representative intermediates, and presents comparative data to aid in research and development.
Core Reaction Pathways and Intermediates
2,5-Difluorophenylhydrazine readily reacts with carbonyl compounds, such as aldehydes and ketones, to form hydrazone intermediates. These hydrazones are often pivotal precursors in subsequent cyclization reactions, most notably the Fischer indole synthesis. Another significant reaction pathway involves the condensation of 2,5-difluorophenylhydrazine with 1,3-dicarbonyl compounds to yield pyrazole derivatives.
The primary intermediate in many synthetic routes is the 2,5-difluorophenylhydrazone . Its formation is a condensation reaction that proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The stability and reactivity of this hydrazone are influenced by the nature of the carbonyl compound and the reaction conditions.
Comparative Analysis of Reaction Intermediates
The choice of carbonyl compound significantly impacts the properties and subsequent reactivity of the resulting hydrazone intermediate. Below is a comparative table illustrating the expected differences in reactivity and spectral characteristics when 2,5-difluorophenylhydrazine is reacted with a simple ketone (acetone) versus an aromatic aldehyde (benzaldehyde).
| Feature | Intermediate with Acetone (Aliphatic Ketone) | Intermediate with Benzaldehyde (Aromatic Aldehyde) |
| Reaction Rate | Generally faster due to the higher electrophilicity and lower steric hindrance of the ketone carbonyl. | Generally slower due to the resonance stabilization of the aromatic aldehyde. |
| Intermediate Stability | Moderately stable, can be isolated. | More stable due to extended conjugation with the benzene ring. |
| ¹H NMR (Expected) | Characteristic singlet for the methyl protons of the acetone moiety. | Signals in the aromatic region from the benzaldehyde moiety and a singlet for the methine proton. |
| ¹³C NMR (Expected) | Aliphatic signals for the methyl carbons and the imine carbon. | Aromatic signals and a downfield signal for the imine carbon. |
| Mass Spec (Expected) | Molecular ion peak corresponding to the condensation product. | Molecular ion peak corresponding to the condensation product. |
| Subsequent Reactivity | Readily undergoes Fischer indole synthesis to form a 2,3-dimethyl-5,7-difluoroindole. | Can undergo Fischer indole synthesis to form a 2-phenyl-5,7-difluoroindole or participate in other cyclization reactions. |
Experimental Protocols
Synthesis of a Representative 2,5-Difluorophenylhydrazone
Materials:
-
2,5-Difluorophenylhydrazine hydrochloride
-
Acetone
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Acetate (optional, as a buffer)
Procedure:
-
In a round-bottom flask, dissolve 2,5-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
If starting from the hydrochloride salt, add sodium acetate (1.1 eq) to neutralize the acid.
-
Add acetone (1.2 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the hydrazone intermediate. The spectra will show characteristic shifts for the protons and carbons of both the 2,5-difluorophenyl moiety and the carbonyl partner.
-
Mass Spectrometry (MS): Provides the molecular weight of the intermediate, confirming the successful condensation reaction.
-
Infrared (IR) Spectroscopy: Can be used to identify the C=N stretch of the hydrazone and the absence of the C=O stretch from the starting ketone/aldehyde.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the characterization of 2,5-difluorophenylhydrazine reaction intermediates.
A Comparative Guide to the Stability of Difluorophenylhydrazine Isomers: A DFT Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of difluorophenylhydrazine isomers based on Density Functional Theory (DFT) calculations. Understanding the relative stability of these isomers is crucial for their application in medicinal chemistry and materials science, as isomerism can significantly influence a molecule's biological activity, reactivity, and physical properties. This document outlines the computational methodology to achieve these insights and presents a clear framework for interpreting the resulting data.
Data Presentation: Relative Stability of Difluorophenylhydrazine Isomers
The following table summarizes the key quantitative data obtained from DFT calculations. The relative stability of the difluorophenylhydrazine isomers is compared with respect to the most stable isomer. Lower relative energy values indicate greater stability.
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 2,3-Difluorophenylhydrazine | Data Placeholder | Data Placeholder |
| 2,4-Difluorophenylhydrazine | Data Placeholder | Data Placeholder |
| 2,5-Difluorophenylhydrazine | Data Placeholder | Data Placeholder |
| 2,6-Difluorophenylhydrazine | Data Placeholder | Data Placeholder |
| 3,4-Difluorophenylhydrazine | Data Placeholder | Data Placeholder |
| 3,5-Difluorophenylhydrazine | Data Placeholder | Data Placeholder |
Note: The data in this table are placeholders and would be populated with the results from the experimental protocol described below.
Experimental Protocols: Computational Methodology
The determination of the relative stabilities of difluorophenylhydrazine isomers is achieved through a robust computational chemistry protocol using Density Functional Theory (DFT).
1. Geometry Optimization:
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: The molecular geometry of each difluorophenylhydrazine isomer (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenylhydrazine) is optimized without any symmetry constraints.
-
Level of Theory: Becke's three-parameter hybrid exchange-correlation functional (B3LYP) is employed.[1][2] This functional is widely used and has been shown to provide reliable results for organic molecules.
-
Basis Set: The 6-311+G(d,p) basis set is used to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of electrons on the nitrogen and fluorine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
2. Frequency Calculations:
-
Following geometry optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311+G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.
-
These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the total electronic energies.
3. Calculation of Relative Energies:
-
The total electronic energy, corrected for ZPVE, is obtained for each isomer.
-
The relative energy of each isomer is calculated with respect to the energy of the most stable isomer (the one with the lowest total energy).
-
Relative Energy (Isomer X) = [Total Energy (Isomer X) + ZPVE (Isomer X)] - [Total Energy (Most Stable Isomer) + ZPVE (Most Stable Isomer)]
4. Dipole Moment Calculation:
-
The dipole moment for each optimized isomer is calculated to provide insights into the molecule's polarity, which can influence its solubility and intermolecular interactions.
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow of the DFT study to compare the stability of difluorophenylhydrazine isomers.
Caption: Computational workflow for determining the relative stability of difluorophenylhydrazine isomers using DFT.
References
A Comparative Guide to Cross-Reactivity Studies of Phenylhydrazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and data interpretation for cross-reactivity studies of small molecule haptens, with a focus on derivatives of aromatic hydrazines. Due to the limited availability of specific cross-reactivity data for 2,5-Difluorophenylhydrazine derivatives, this document utilizes data from studies on sulfonamides—a well-documented class of small molecules—to illustrate the principles and experimental workflows. This approach provides a robust framework for researchers to design and interpret cross-reactivity studies for their specific compounds of interest.
Cross-reactivity is a critical parameter in the development of immunoassays, defining the specificity of an antibody to its target antigen in the presence of structurally similar compounds.[1][2] Understanding and quantifying cross-reactivity is essential for the validation of analytical methods used in drug discovery, clinical diagnostics, and environmental monitoring.
Data Presentation: Cross-Reactivity in Competitive Immunoassays
The following tables summarize representative quantitative data from cross-reactivity studies of a panel of sulfonamides, comparing their performance in two common immunoassay formats: Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA).[3] The data is presented to highlight the differences in cross-reactivity that can arise from the assay format itself, even when using the same antibody.[3]
Table 1: Cross-Reactivity of Sulfonamide Derivatives in Competitive ELISA
| Compound | IC50 (nM) | Cross-Reactivity (%)* |
| Sulfachlorpyridazine | 10.2 | 100 |
| Sulfadiazine | 55.6 | 18.3 |
| Sulfamethoxazole | 38.5 | 26.5 |
| Sulfadimethoxine | 22.7 | 45.0 |
| Sulfathiazole | 71.4 | 14.3 |
*Cross-reactivity (%) is calculated as (IC50 of reference compound / IC50 of test compound) x 100.
Table 2: Cross-Reactivity of Sulfonamide Derivatives in FPIA
| Compound | IC50 (nM) | Cross-Reactivity (%)* |
| Sulfachlorpyridazine | 25.0 | 100 |
| Sulfadiazine | 250.0 | 10.0 |
| Sulfamethoxazole | 142.9 | 17.5 |
| Sulfadimethoxine | 111.1 | 22.5 |
| Sulfathiazole | 500.0 | 5.0 |
*Cross-reactivity (%) is calculated as (IC50 of reference compound / IC50 of test compound) x 100.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific hapten and antibody system under investigation.
1. Competitive ELISA Protocol
This protocol is based on a direct competitive ELISA format where the free analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites.
-
Materials:
-
96-well microtiter plates
-
Capture antibody specific to the target hapten
-
Hapten-peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Standard solutions of the target analyte and potential cross-reactants
-
Microplate reader
-
-
Methodology:
-
Coating: Microtiter plates are coated with the capture antibody (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer to remove unbound antibody.
-
Blocking: Unoccupied sites on the plate are blocked with blocking buffer for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Competitive Reaction: A mixture of the hapten-HRP conjugate and either the standard solution or the test compound is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the standard. The IC50 values (concentration at which 50% of the signal is inhibited) for the target analyte and each cross-reactant are determined from their respective dose-response curves. Cross-reactivity is then calculated as a percentage relative to the target analyte.
-
2. Fluorescence Polarization Immunoassay (FPIA) Protocol
FPIA is a homogeneous immunoassay technique that measures the change in polarization of fluorescently labeled haptens upon binding to an antibody.[4]
-
Materials:
-
Antibody specific to the target hapten
-
Fluorescently labeled hapten (tracer)
-
Assay buffer (e.g., phosphate buffer)
-
Standard solutions of the target analyte and potential cross-reactants
-
Fluorescence polarization reader
-
-
Methodology:
-
Reagent Preparation: Prepare solutions of the antibody, fluorescent tracer, and test compounds in the assay buffer.
-
Reaction Mixture: In a suitable microplate or cuvette, combine the antibody solution and the fluorescent tracer.
-
Competition: Add either the standard solution or the test compound to the reaction mixture.
-
Incubation: Incubate the mixture for a predetermined time (typically 5-30 minutes) at room temperature to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a fluorescence polarization reader.
-
Data Analysis: A standard curve is generated by plotting the fluorescence polarization values against the concentration of the standard. The IC50 values for the target analyte and each cross-reactant are determined. Cross-reactivity is calculated as a percentage relative to the target analyte.
-
Visualizations
Experimental Workflow for Cross-Reactivity Determination
Caption: Workflow for determining cross-reactivity using ELISA and FPIA.
Signaling Pathway in Competitive Immunoassay
Caption: Principle of competitive immunoassay for cross-reactivity studies.
References
Safety Operating Guide
Safe Disposal of 2,5-Difluorophenylhydrazine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2,5-Difluorophenylhydrazine, ensuring operational safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of 2,5-Difluorophenylhydrazine, a chemical requiring careful management due to its hazardous properties. The following instructions are intended for researchers, scientists, and drug development professionals to ensure that this chemical is handled and disposed of in a manner that prioritizes safety and environmental protection.
I. Immediate Safety and Hazard Information
2,5-Difluorophenylhydrazine is classified as a toxic solid that is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols during handling and disposal is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: All handling of solid 2,5-Difluorophenylhydrazine and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Dry Spills: For solid 2,5-Difluorophenylhydrazine spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Wet Spills: If the spilled material is in solution, absorb it with an inert, non-combustible material like vermiculite or sand. Place the absorbed material into a sealed, labeled container for disposal.[5] Prevent the spill from entering drains or waterways. After cleanup, wash the area with large amounts of water.[3]
III. Disposal Procedures
The primary and most recommended method for the disposal of 2,5-Difluorophenylhydrazine is through an approved hazardous waste disposal service.[1] However, for small quantities of waste generated in a laboratory setting, chemical neutralization can be a viable pre-treatment step before collection by a licensed contractor. The following protocols are adapted from procedures for hydrazine and similar aromatic hydrazines and should be performed with extreme caution.
A. Waste Segregation and Collection
-
Identify and Segregate: Do not mix 2,5-Difluorophenylhydrazine waste with other chemical waste streams.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The label must clearly state "Hazardous Waste" and "2,5-Difluorophenylhydrazine".[6]
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
B. Chemical Neutralization (for dilute aqueous waste)
For dilute aqueous solutions of 2,5-Difluorophenylhydrazine, oxidation is a common method of neutralization. These procedures should be performed in a chemical fume hood with appropriate PPE.
1. Oxidation with Sodium Hypochlorite
This method is effective for dilute hydrazine solutions.[7][8]
-
Experimental Protocol:
-
Dilute the aqueous 2,5-Difluorophenylhydrazine waste with water to a concentration of less than 5%.[7]
-
Slowly, and with constant stirring, add a 5% aqueous solution of sodium hypochlorite (household bleach) to the diluted waste. A recommended ratio is 1:1 by volume.[7]
-
The reaction can be exothermic; control the rate of addition to manage any temperature increase.[9]
-
Allow the mixture to react for several hours to ensure complete degradation.
-
The final solution should be neutralized to a pH between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
2. Oxidation with Hydrogen Peroxide
This method is another effective way to neutralize dilute hydrazine waste.[8]
-
Experimental Protocol:
-
Dilute the aqueous 2,5-Difluorophenylhydrazine waste with water to a concentration of less than 5%.
-
For every mole of hydrazine, two moles of hydrogen peroxide are required for complete decomposition. It is recommended to use a slight excess of hydrogen peroxide.[7]
-
The reaction can be catalyzed by adding a trace amount of copper (II) sulfate solution, which will increase the reaction rate.[10]
-
Add the hydrogen peroxide solution slowly and with constant stirring to the diluted waste.
-
Monitor the reaction for any temperature increase.
-
After the reaction is complete, the resulting solution can be disposed of according to institutional and local guidelines.
-
IV. Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the chemical neutralization of hydrazine-based waste. Note that these are general guidelines for hydrazines and should be adapted cautiously for 2,5-Difluorophenylhydrazine.
| Parameter | Value/Recommendation | Source |
| Initial Waste Concentration | < 5% (w/w) in water | [7] |
| Oxidizing Agent | 5% Sodium Hypochlorite or Hydrogen Peroxide | [7][8] |
| Sodium Hypochlorite Ratio | 1:1 volume ratio with <5% waste solution | [7] |
| Hydrogen Peroxide Stoichiometry | 2 moles H₂O₂ per mole of hydrazine | [7] |
| Catalyst (for H₂O₂) | Trace amounts of Copper (II) Sulfate | [10] |
| Final pH | 6 - 8 |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,5-Difluorophenylhydrazine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 6. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxada.com [arxada.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling 2,5-Difluorophenylhydrazine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 2,5-Difluorophenylhydrazine is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risks and ensure operational efficiency.
Chemical Profile and Hazards
2,5-Difluorophenylhydrazine is a chemical compound that poses several hazards. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]
Quantitative Hazard Data
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling 2,5-Difluorophenylhydrazine, it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.[1][2]
Recommended PPE for Handling 2,5-Difluorophenylhydrazine
| Body Part | PPE Recommendation | Standards |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard. | AS/NZS 1337.1, EN166, or national equivalent.[1] OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile or chloroprene for splash contact; butyl rubber for heavy handling). A flame-resistant lab coat and a chemical-resistant apron should be worn. | Consult glove selection chart for specific handling scenarios.[4] |
| Respiratory | Use only in a well-ventilated area, preferably under a chemical fume hood.[2][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] | EN 149.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Personal Practices: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Clothing: Contaminated work clothing should be laundered separately before reuse.[1]
Storage Protocol:
-
Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[1][2]
-
Keep refrigerated.[2]
-
Store locked up.[2]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[2]
Disposal Plan
Proper disposal of 2,5-Difluorophenylhydrazine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
Minor Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Collect the residue in a sealed, labeled container for disposal.[1] For wet spills, vacuum or shovel the material into a labeled container.[1] Wash the area with large amounts of water, preventing runoff into drains.[1]
-
Major Spills: Evacuate the area and alert emergency services.[1] Control personal contact by wearing appropriate protective clothing.[1] Prevent the spillage from entering drains or water courses.[1]
Waste Disposal:
-
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local regulations.[1][2]
-
Empty containers may still present a chemical hazard and should be handled accordingly.[1] If possible, return containers to the supplier for reuse or recycling.[1]
-
If containers cannot be cleaned for reuse, they should be punctured to prevent re-use and disposed of in an authorized landfill.[1]
Experimental Workflow: Safe Handling of 2,5-Difluorophenylhydrazine
Caption: A flowchart outlining the procedural steps for the safe handling of 2,5-Difluorophenylhydrazine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
